2-(4-Butoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
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Properties
IUPAC Name |
2-(4-butoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BO3/c1-6-7-12-18-14-10-8-13(9-11-14)17-19-15(2,3)16(4,5)20-17/h8-11H,6-7,12H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJLYRKSJEHDMPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-(4-Butoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane properties
An In-depth Technical Guide to 2-(4-Butoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Properties, Synthesis, and Applications
Introduction: A Versatile Building Block in Modern Organic Synthesis
This compound, also commonly known as 4-Butoxyphenylboronic acid pinacol ester, is a pivotal organoboron compound that has garnered significant attention in the fields of drug discovery, materials science, and fine chemical synthesis. Its prominence stems from its role as a stable, efficient, and versatile coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1][2] This reaction is a cornerstone of modern synthetic chemistry, celebrated for its ability to form carbon-carbon (C-C) bonds with high selectivity and functional group tolerance under mild conditions.[3]
The structure of this compound features a butoxyphenyl group attached to a boronic acid protected by a pinacol ester. This pinacol group confers enhanced stability compared to the corresponding free boronic acid, making it less prone to protodeboronation and easier to handle, purify, and store.[4][5] This guide provides a comprehensive overview of the core properties, synthesis, handling, and reactivity of this compound, with a focus on its practical application in synthetic protocols for researchers and drug development professionals.
Physicochemical and Safety Profile
A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective and safe use in a laboratory setting. The key properties of this compound are summarized below.
Core Properties
| Property | Value | Reference |
| CAS Number | 230338-76-2 | N/A |
| Molecular Formula | C₁₆H₂₅BO₃ | [6] |
| Molecular Weight | 276.18 g/mol | [6] |
| Appearance | White to off-white solid (powder/crystalline) | |
| Melting Point | 69.0 to 73.0 °C | |
| Solubility | Soluble in common organic solvents (e.g., THF, Dioxane, Toluene, DCM). | [4] |
| Stability | Generally stable under standard conditions. Sensitive to moisture and strong oxidizing agents. The pinacol ester provides greater stability against hydrolysis compared to the free boronic acid. | [4][5] |
Safety and Handling
As with any chemical reagent, proper handling procedures are essential to ensure laboratory safety. This compound is classified as an irritant.
-
Hazard Statements: Causes skin irritation (H315) and serious eye irritation (H319). May cause respiratory irritation (H335).[7][8][9]
-
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[10][11]
-
Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[11]
-
Avoid contact with skin, eyes, and clothing.[11]
-
Wash hands thoroughly after handling.[9]
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from moisture and incompatible materials such as strong acids and bases.[10]
Synthesis and Reactivity
Synthetic Pathway
The most common and straightforward synthesis of this compound involves the direct esterification of 4-Butoxyphenylboronic acid with pinacol. This reaction is typically carried out in an organic solvent and proceeds to completion, often with the removal of water to drive the equilibrium.
A representative synthetic procedure is as follows: A suspension of 4-butoxyphenylboronic acid and a slight molar excess of pinacol are stirred in a suitable solvent like acetonitrile or dichloromethane at room temperature. The reaction is monitored until a clear solution is obtained, indicating the formation of the ester. The solvent is then removed under reduced pressure to yield the crude product, which can be purified by recrystallization or chromatography if necessary.[12]
Caption: General synthesis of the target compound.
Core Reactivity: The Suzuki-Miyaura Cross-Coupling
The utility of this compound is overwhelmingly demonstrated in the Suzuki-Miyaura cross-coupling reaction.[1] This powerful C-C bond-forming reaction enables the synthesis of biaryl compounds, which are prevalent motifs in pharmaceuticals and functional materials.[3]
The reaction involves three key steps in a catalytic cycle driven by a palladium(0) complex:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of an aryl or vinyl halide (Ar¹-X), forming a Pd(II) complex.
-
Transmetalation: The organic group from the boronate ester (Ar²-B(OR)₂) is transferred to the palladium center, displacing the halide. This step requires a base to activate the boronate ester.
-
Reductive Elimination: The two organic fragments (Ar¹ and Ar²) on the palladium complex couple and are eliminated as the final biaryl product (Ar¹-Ar²), regenerating the Pd(0) catalyst, which re-enters the cycle.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocol: A Representative Workflow
The following protocol provides a detailed, self-validating methodology for a typical Suzuki-Miyaura cross-coupling reaction using this compound.
Step-by-Step Methodology
Objective: To synthesize a biaryl compound via the coupling of this compound with an aryl bromide.
Reagents & Materials:
-
Aryl Bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent System (e.g., Dioxane/H₂O, 4:1 mixture, 5 mL)
-
Round-bottom flask, condenser, magnetic stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and the base (2.0 equiv).
-
Inerting the System: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is critical as the Pd(0) catalyst is oxygen-sensitive.
-
Addition of Solvent and Catalyst: Under a positive pressure of inert gas, add the degassed solvent system followed by the palladium catalyst. The use of degassed solvents helps to minimize catalyst deactivation.
-
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the specified time (e.g., 2-12 hours). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired biaryl compound.
Caption: Workflow for a Suzuki-Miyaura cross-coupling.
Conclusion
This compound stands out as a highly valuable and robust reagent in the toolkit of the modern organic chemist. Its enhanced stability, predictable reactivity, and efficiency in Suzuki-Miyaura cross-coupling reactions make it an indispensable component for the construction of complex molecular architectures. For professionals in drug development and materials science, a comprehensive understanding of its properties and handling is crucial for leveraging its full synthetic potential, enabling the streamlined and efficient creation of novel and functional molecules.
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PubChem. 2-(2-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. [Link]
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Ningbo Inno Pharmchem Co., Ltd. The Pivotal Role of 4-Biphenylboronic Acid Pinacol Ester in Modern Organic Synthesis. [Link]
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Organic Syntheses. Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5- tetramethyl-1,3,2-dioxaborolane from Dichloromethane. [Link]
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Organic Syntheses. Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. [Link]
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ResearchGate. 2‐Isopropoxyl‐4,4,5,5‐tetramethyl‐1,3,2‐dioxaborolane. [Link]
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Core Topic: Stability and Storage of 2-(4-Butoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2-(4-Butoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a key building block in modern organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. Its utility in the construction of complex molecular architectures, vital to drug discovery and materials science, is contingent upon its purity and stability. As with many organoboron reagents, the pinacol ester functional group imparts a degree of stability compared to the corresponding boronic acid. However, it is not immune to degradation. This guide provides a comprehensive overview of the factors influencing the stability of this compound, outlines its primary degradation pathways, and establishes field-proven protocols for its optimal storage and handling to ensure experimental reproducibility and success.
Introduction: The Role and Reactivity of Arylboronic Pinacol Esters
Arylboronic acid pinacol esters, such as this compound, are indispensable reagents. The pinacol protecting group offers enhanced stability over free boronic acids, making them generally more robust to handle and store. They are typically crystalline solids with better solubility in organic solvents and are less prone to dehydration-induced trimerization (formation of boroxines) that can plague their boronic acid counterparts. This stability, however, is conditional. Understanding the chemical vulnerabilities of the C-B bond and the dioxaborolane ring is paramount for any researcher utilizing these compounds.
Chemical Stability and Key Degradation Pathways
The primary threat to the integrity of this compound is its susceptibility to hydrolysis and, to a lesser extent, oxidation. The stability is not absolute and can be influenced by various environmental factors.
Hydrolysis: The Primary Degradation Route
The most significant degradation pathway is the hydrolysis of the pinacol ester back to the parent boronic acid, 4-butoxyphenylboronic acid, and pinacol. This reaction is catalyzed by the presence of water, and its rate can be influenced by pH.
While esterification generally imparts greater stability compared to the free boronic acid, this is not always the case, and the hydrolysis of the ester can be a significant factor in the overall degradation process, especially under basic aqueous conditions.[1] The presence of even trace amounts of moisture in solvents or on glassware can initiate this process, leading to reduced assay and the introduction of reactive impurities into a reaction mixture.
Caption: Primary hydrolysis pathway for arylboronic pinacol esters.
Protodeboronation: Loss of Functionality
A more detrimental degradation is protodeboronation, where the carbon-boron bond is cleaved, resulting in the formation of butyl phenyl ether. This process leads to an irreversible loss of the reactive boronic ester functionality. Studies have shown that the hydrolysis of the ester to the boronic acid can be a dominant component of the overall protodeboronation process.[1] This underscores the importance of preventing the initial hydrolysis step.
Oxidation
Arylboronic esters can be sensitive to oxidation, particularly in the presence of certain metals or strong oxidizing agents. While generally more stable than boronic acids in this regard, prolonged exposure to air can lead to the formation of phenolic byproducts.[2] This is often less of a concern under proper storage conditions but can be relevant for long-term storage or when used in reactions sensitive to oxidative impurities.
Recommended Storage and Handling Protocols
Adherence to strict storage and handling protocols is the most effective strategy to mitigate degradation and ensure the long-term viability of this compound.
Long-Term Storage
The consensus from supplier safety data sheets (SDS) and best practices for analogous boronic esters is to store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[3][4] Refrigeration is strongly recommended.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C[3][5] | Reduces the rate of chemical degradation and minimizes pressure changes. |
| Atmosphere | Inert Gas (Argon, Nitrogen)[4] | Displaces moisture and oxygen, preventing hydrolysis and oxidation. |
| Container | Tightly sealed, opaque vial | Prevents ingress of air and moisture; protects from light. |
| Location | Dry, well-ventilated area[6][7][8] | Ensures a stable external environment and safety. |
Experimental Workflow: Handling and Dispensing
Given the compound's sensitivity to moisture, handling should be performed using techniques that minimize atmospheric exposure.
Caption: Recommended workflow for handling moisture-sensitive boronic esters.
Experimental Protocol 1: Proper Weighing and Dispensing
-
Preparation: Before opening the main container, allow it to warm to ambient laboratory temperature inside a desiccator for at least 30-60 minutes. This critical step prevents condensation of atmospheric moisture onto the cold solid.
-
Inert Environment: Transfer the sealed container into a nitrogen- or argon-filled glovebox. If a glovebox is unavailable, use a Schlenk line and perform the transfer under a positive pressure of inert gas.
-
Dispensing: Briefly open the container and quickly weigh the desired amount of the reagent into a separate, dry, and tared vessel.
-
Resealing: Immediately and securely reseal the main container. Before removing from the inert atmosphere, it is good practice to wrap the cap and neck of the vial with Parafilm® for an extra barrier.
-
Storage: Promptly return the main container to the recommended refrigerated storage conditions.[3][5]
Assessing Compound Integrity
Regularly verifying the purity of the reagent is a self-validating step that ensures experimental reliability.
Visual Inspection
The compound should be a white to off-white solid. Any significant change in color or texture (e.g., becoming gummy or discolored) may indicate degradation.
Analytical Verification
For quantitative assessment, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool.
Experimental Protocol 2: Purity Check by ¹H NMR
-
Sample Preparation: In a glovebox or under inert atmosphere, prepare a sample by dissolving a small amount of the compound in a dry deuterated solvent (e.g., CDCl₃, d₆-DMSO).
-
Acquisition: Acquire a standard ¹H NMR spectrum.
-
Analysis:
-
Check for Pinacol Protons: The sharp singlet corresponding to the four methyl groups on the pinacol ring (typically around δ 1.3 ppm) should be present and integrate to 12 protons relative to the aromatic signals.
-
Look for Hydrolysis Byproduct: The presence of free pinacol (a singlet around δ 1.2 ppm in CDCl₃) is a direct indicator of hydrolysis.
-
Look for Protodeboronation Byproduct: The appearance of new signals corresponding to butyl phenyl ether would indicate C-B bond cleavage.
-
Baseline and Water Peak: A clean, flat baseline and a minimal residual water peak in the spectrum are indicative of a well-handled sample and solvent.
-
Conclusion
The stability of this compound is primarily dictated by the exclusion of moisture. While the pinacol ester provides significant protection compared to the free boronic acid, it is not impervious to degradation. By implementing a systematic approach to storage—combining refrigeration, an inert atmosphere, and tightly sealed containers—and adhering to meticulous handling protocols that prevent atmospheric exposure, researchers can ensure the long-term integrity of this valuable reagent. Regular analytical verification provides the ultimate confirmation of purity, safeguarding the validity and reproducibility of synthetic outcomes in research and development.
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PubChem Compound Summary for CID 584319, 2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. National Center for Biotechnology Information. [Link]
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Radical boron migration of allylboronic esters. National Institutes of Health. [Link]
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2-(4-Cyclohexylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Safety Data Sheet. AHH Chemical Co., Ltd. [Link]
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Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. PubMed. [Link]
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Stereodefined Synthesis of 3-Difluoromethyl-Benzoxaboroles: Novel Antimicrobials with Unlocked H-Bonding. ACS Publications. [Link]
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Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-(4-Butoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
In the intricate world of drug discovery and organic synthesis, aryl boronic esters stand as indispensable building blocks. Among these, 2-(4-Butoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a key reagent in Suzuki-Miyaura cross-coupling reactions, enables the facile construction of complex biaryl structures that are often the cornerstone of novel therapeutics.[1] However, the successful and safe application of this versatile reagent hinges on a comprehensive understanding of its chemical nature and the implementation of rigorous safety protocols. This guide provides an in-depth technical overview of the safety and handling of this compound, designed for the discerning researcher, scientist, and drug development professional.
Hazard Identification and Risk Assessment: A Proactive Approach
While specific toxicological data for this compound is not extensively documented, a thorough risk assessment can be conducted by examining data from structurally similar aryl boronic esters. The primary hazards associated with this class of compounds are dermal, ocular, and respiratory irritation.
GHS Hazard Classifications for Analogous Aryl Boronic Esters:
| Hazard Class | GHS Classification | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | Warning | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Warning | H335: May cause respiratory irritation |
Source: Aggregated GHS information from multiple suppliers for structurally similar compounds.[2][3]
The causality behind these classifications lies in the reactivity of the boronic ester functional group. While generally stable, these compounds can undergo hydrolysis, particularly in the presence of moisture, to release the corresponding boronic acid and pinacol.[4][5] Boronic acids themselves can be irritating, and the presence of the butoxyphenyl moiety may influence the compound's lipophilicity and ability to penetrate biological membranes, potentially exacerbating irritant effects.
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
A robust safety posture when handling this compound necessitates a combination of engineering controls and appropriate personal protective equipment.
Engineering Controls:
-
Fume Hood: All manipulations of the solid or solutions of the compound should be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when handling larger quantities or when there is a significant risk of splashing.
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. It is crucial to inspect gloves for any signs of degradation or perforation before use and to practice proper glove removal techniques to avoid skin contact.
-
Skin and Body Protection: A laboratory coat is required. For operations with a higher risk of exposure, consider additional protective clothing.
-
Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below acceptable levels, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[6]
Safe Handling and Storage Protocols: Maintaining Compound Integrity
The stability and, consequently, the safety of this compound are contingent upon proper handling and storage.
Handling:
-
Inert Atmosphere: While many aryl boronic esters exhibit reasonable stability in air for short periods, it is best practice to handle them under an inert atmosphere (e.g., nitrogen or argon), particularly for long-term storage or when used in moisture-sensitive reactions. This mitigates the risk of hydrolysis.[7]
-
Avoid Dust Generation: As a solid, care should be taken to avoid the generation of dust, which can be easily inhaled.
-
Static Discharge: Take precautionary measures against static discharge, especially when transferring the solid.
Storage:
-
Container: Store in a tightly sealed, clearly labeled container.
-
Environment: Keep in a cool, dry, and well-ventilated area, away from sources of ignition.[6]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.
Spill Response and Waste Disposal: A Controlled and Compliant Approach
Accidental spills and the proper disposal of waste are critical aspects of laboratory safety.
Spill Response:
-
Evacuate and Ventilate: In the event of a significant spill, evacuate the immediate area and ensure adequate ventilation.
-
Containment: For solid spills, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.
-
Personal Protection: Wear appropriate PPE throughout the cleanup process.
Waste Disposal:
-
Classification: Waste containing this compound should be treated as hazardous chemical waste.
-
Collection: Collect waste in a designated, properly labeled, and sealed container.
-
Disposal: Dispose of the waste through a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations.
First Aid Measures: Immediate and Informed Action
In the event of exposure, prompt and appropriate first aid is crucial.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is fundamental to its safe handling and use in experimental design.
| Property | Value |
| Molecular Formula | C₁₆H₂₅BO₃ |
| Molecular Weight | 276.19 g/mol |
| Boiling Point | 367.4 ± 25.0 °C (Predicted)[8] |
| Density | 0.99 ± 0.1 g/mL (Predicted)[8] |
| Appearance | White to off-white solid |
Note: Physical property data is based on predicted values where experimental data is not available.
Conclusion
This compound is a powerful tool in the arsenal of the modern synthetic chemist. Its effective use is predicated on a foundation of safety and informed handling. By adhering to the principles of proactive risk assessment, employing robust engineering controls and personal protective equipment, and following established protocols for handling, storage, and disposal, researchers can confidently and safely unlock the synthetic potential of this valuable reagent.
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- 3. echemi.com [echemi.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
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- 8. chembk.com [chembk.com]
The Advent of a Key Building Block: A Technical Guide to 2-(4-Butoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the strategic construction of carbon-carbon bonds remains a cornerstone of molecular architecture. Among the myriad of tools available, palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, have risen to prominence for their versatility and functional group tolerance.[1] Central to the success of these reactions is the availability of stable, yet reactive, organoboron reagents. This guide delves into the technical intricacies of one such indispensable building block: 2-(4-Butoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. While a singular "discovery" paper for this specific molecule is not readily apparent in the historical literature, its emergence is a logical and significant extension of the well-established chemistry of arylboronic acid pinacol esters.
The Genesis of Arylboronic Esters: A Foundation of Stability and Reactivity
The utility of boronic acids in cross-coupling reactions was a revolutionary development. However, their inherent propensity for dehydration to form cyclic anhydrides (boroxines) and their sometimes-challenging purification and stability profiles necessitated the development of more robust analogues. The introduction of the pinacol ester protecting group to form 2-aryl-4,4,5,5-tetramethyl-1,3,2-dioxaborolanes marked a significant advancement. This modification imparts several crucial advantages:
-
Enhanced Stability: The cyclic boronic ester is significantly more stable to air and moisture compared to the corresponding boronic acid, facilitating easier handling and storage.
-
Improved Solubility: The pinacol group generally enhances solubility in organic solvents commonly used for cross-coupling reactions.
-
Simplified Purification: These compounds are often crystalline solids with well-defined melting points, making them amenable to purification by recrystallization or chromatography.
Synthesis of this compound: Established Methodologies
The synthesis of this compound follows well-trodden and reliable synthetic pathways developed for a wide array of arylboronic esters. The two most prevalent and field-proven methods are the esterification of the corresponding boronic acid and the Miyaura borylation of an aryl halide.
Method A: Esterification of 4-Butoxyphenylboronic Acid
This is arguably the most straightforward and atom-economical approach, provided the boronic acid is readily available. The reaction proceeds via a simple condensation with pinacol, typically with the removal of water to drive the equilibrium towards the product.
Experimental Protocol:
-
To a stirred suspension of 4-butoxyphenylboronic acid (1.0 eq.) in a suitable solvent (e.g., acetonitrile or toluene, ~5-10 mL per gram of boronic acid) at room temperature, add pinacol (1.0-1.2 eq.).[2]
-
Stir the mixture at room temperature. The reaction progress can be monitored by the dissolution of the starting materials to form a clear solution.[2] The reaction is typically complete within 1-2 hours.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by flash chromatography on silica gel to yield the pure this compound as a solid.
Caption: Workflow for the synthesis of this compound via esterification.
Method B: Miyaura Borylation of 4-Butoxy-1-halobenzene
This method is particularly useful when the corresponding aryl halide is more accessible or economical than the boronic acid. The reaction involves a palladium-catalyzed cross-coupling of an aryl halide (typically a bromide or iodide) with a boron source, most commonly bis(pinacolato)diboron (B₂pin₂).
Experimental Protocol:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 4-butoxy-1-bromobenzene (1.0 eq.), bis(pinacolato)diboron (1.1-1.5 eq.), a palladium catalyst such as Pd(dppf)Cl₂ (1-3 mol%), and a base, typically potassium acetate (KOAc, 3.0 eq.).
-
Add a dry, degassed solvent such as dioxane or toluene.
-
Heat the reaction mixture to 80-100 °C and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to afford the desired product.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Generalized Experimental Protocol for Suzuki-Miyaura Coupling:
-
To a reaction vessel, add this compound (1.0-1.5 eq.), the aryl/vinyl halide or triflate (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 eq.). [3][4]2. Add a solvent system, often a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.
-
Degas the mixture by bubbling with an inert gas or by freeze-pump-thaw cycles.
-
Heat the reaction mixture under an inert atmosphere to the required temperature (typically 60-120 °C) until the starting material is consumed (monitored by TLC or GC-MS).
-
Cool the reaction to room temperature and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate in vacuo.
-
Purify the residue by column chromatography or recrystallization.
Conclusion and Future Outlook
This compound stands as a testament to the power of incremental innovation in synthetic chemistry. While its "discovery" was an evolutionary step rather than a revolutionary leap, its value as a robust and versatile building block is undeniable. Its widespread use in academic and industrial research, particularly in the synthesis of biologically active compounds and advanced materials, underscores its importance. [5][6]As the demand for more complex and tailored molecular architectures continues to grow, the role of well-designed and reliable building blocks like this butoxy-functionalized arylboronic ester will only become more critical.
References
-
PubChem. 2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. National Center for Biotechnology Information. Available from: [Link]
-
ResearchGate. Site-Selective Suzuki-Miyaura Cross-Coupling Reactions of 2,3,4,5-Tetrabromofuran. Available from: [Link]
-
ResearchGate. Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5-Tetramethyl-1,3,2-Dioxaborolane from Dichloromethane. Available from: [Link]
-
Organic Syntheses. Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5- tetramethyl-1,3,2-dioxaborolane from Dichloromethane. Available from: [Link]
-
ACS Publications. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews. Available from: [Link]
-
MDPI. Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. Available from: [Link]
-
YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Available from: [Link]
-
NIH National Center for Biotechnology Information. Organoborane coupling reactions (Suzuki coupling). Available from: [Link]
-
NIH National Center for Biotechnology Information. Synthesis and Cross-coupling of Sulfonamidomethyltrifluoroborates. Available from: [Link]
-
MySkinRecipes. 2-(4-tert-butylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Available from: [Link]
Sources
- 1. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-(4-BROMO-PHENYL)-4,4,5,5-TETRAMETHYL-[1,3,2]DIOXABOROLANE synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Cross-coupling of Sulfonamidomethyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-(4-tert-butylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane [myskinrecipes.com]
- 6. youtube.com [youtube.com]
Methodological & Application
Application Notes & Protocols for the Use of 2-(4-Butoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura Cross-Coupling Reactions
Introduction: The Strategic Importance of 2-(4-Butoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Modern Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] For their pioneering work, Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi were awarded the 2010 Nobel Prize in Chemistry.[1] This palladium-catalyzed reaction has become indispensable in the synthesis of complex molecules, particularly in the pharmaceutical and materials science industries.[2]
This guide focuses on a key building block for these transformations: This compound . This pinacol boronic ester is an air-stable, crystalline solid that serves as a robust precursor for introducing the 4-butoxyphenyl moiety into a target molecule. The butoxy group is a common feature in liquid crystals, polymers, and pharmacologically active compounds, where it can modulate lipophilicity, solubility, and binding interactions. The use of the pinacol ester form, as opposed to the corresponding boronic acid, offers enhanced stability towards air and moisture, simplifying storage and handling, and often reducing the incidence of side reactions such as protodeboronation and homocoupling.
These application notes are designed for researchers, scientists, and drug development professionals, providing a blend of foundational theory and actionable, field-proven protocols to ensure successful and reproducible outcomes.
The Mechanistic Heart of the Suzuki-Miyaura Reaction
A deep understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst, which shuttles between the Pd(0) and Pd(II) oxidation states.[3] The cycle can be broken down into three fundamental steps: oxidative addition, transmetalation, and reductive elimination.
A. Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-halogen bond of the electrophile (e.g., an aryl bromide or iodide), forming a Pd(II) intermediate.[3] This is often the rate-determining step of the reaction.
B. Transmetalation: This is the key step where the organic group from the boron reagent is transferred to the palladium center. For this to occur efficiently, the boronic ester must be activated by a base.[4] The base reacts with the boron atom to form a more nucleophilic "ate" complex, which then readily transfers its organic moiety (the 4-butoxyphenyl group in this case) to the Pd(II) center, displacing the halide.[4]
C. Reductive Elimination: The final step involves the two organic groups on the palladium center coupling together and being eliminated from the metal. This forms the desired C-C bond of the biaryl product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[3]
Core Components and Their Scientific Rationale
The success of a Suzuki-Miyaura reaction hinges on the judicious selection of its core components.
| Component | Role & Rationale | Common Examples |
| Palladium Catalyst | The heart of the catalytic cycle. The choice of ligand influences catalyst activity, stability, and substrate scope. Electron-rich and bulky phosphine ligands often promote the oxidative addition step and prevent catalyst decomposition.[5] | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ with ligands like SPhos, XPhos, P(t-Bu)₃. |
| Base | Activates the boronic ester for transmetalation. The choice of base can be critical and is often dependent on the substrate's functional groups and the solvent system. Inorganic bases are most common.[5] | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH, KOtBu. |
| Solvent | Solubilizes reactants and influences reaction rates. Aprotic polar solvents are common. Often, a biphasic system with water is used to dissolve the inorganic base.[6] | Toluene, Dioxane, Tetrahydrofuran (THF), Dimethylformamide (DMF), often in a mixture with water. |
| Aryl Halide (R¹-X) | The electrophilic coupling partner. Reactivity generally follows the order I > Br > OTf >> Cl.[2] | Aryl iodides, bromides, triflates, and increasingly, chlorides. |
Detailed Experimental Protocol
This protocol provides a reliable starting point for the coupling of this compound with a generic aryl bromide. Optimization may be required for specific substrates.
4.1. Materials and Equipment
-
Reagents:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Deionized water (0.5 mL)
-
-
Equipment:
-
10 mL oven-dried round-bottom flask or reaction vial
-
Magnetic stir bar
-
Condenser
-
Nitrogen or Argon gas inlet
-
Schlenk line or glovebox
-
Heating mantle or oil bath with temperature control
-
Standard glassware for workup (separatory funnel, flasks, etc.)
-
Rotary evaporator
-
Silica gel for column chromatography
-
4.2. Reaction Workflow
4.3. Step-by-Step Procedure
-
Preparation: To the oven-dried round-bottom flask, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), Pd(OAc)₂ (0.02 mmol), XPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).
-
Inerting: Seal the flask with a septum, and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes. If using a Schlenk line, perform at least three evacuate-backfill cycles.
-
Solvent Addition: Add the degassed toluene (5 mL) and deionized water (0.5 mL) via syringe.
-
Reaction: Place the flask in the preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the limiting reagent (aryl bromide) is consumed (typically 2-12 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure biaryl product.
Troubleshooting and Expert Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (Pd(0) oxidized).2. Impure reagents or solvents.3. Insufficient base or base strength. | 1. Ensure a properly inert atmosphere; use fresh catalyst/ligand.2. Use freshly purified solvents and high-purity reagents.3. Switch to a stronger base (e.g., Cs₂CO₃) or ensure the base is finely powdered for better solubility/reactivity. |
| Protodeboronation | The C-B bond is cleaved by a proton source, leading to the formation of butoxybenzene as a byproduct. | Use anhydrous conditions with an anhydrous base like KOtBu or KF.[4] Minimize reaction time and excess water. |
| Homocoupling | Two molecules of the boronic ester couple to form 4,4'-dibutoxybiphenyl. | This can be promoted by oxygen. Ensure thorough deoxygenation of solvents and maintain a strict inert atmosphere. Lowering the catalyst loading can sometimes help. |
| Dehalogenation | The aryl halide is reduced to the corresponding arene. | This can occur if there are sources of hydride in the reaction. Ensure solvents are pure. Sometimes, changing the ligand or base can mitigate this side reaction. |
References
-
Hagiwara, H., et al. (2008). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki-Miyaura Coupling of Aryl Chlorides. Organic Letters, 10(10), 2063-2066. Available at: [Link]
-
Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
Wikipedia. (2024). Suzuki reaction. Available at: [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Available at: [Link]
-
Leslie, J. M. (2020). Suzuki reaction example [Video]. YouTube. Available at: [Link]
-
Feuerstein, M., et al. (2004). Suzuki Cross-Coupling Reactions Between Alkenylboronic Acids and Aryl Bromides Catalyzed by a Tetraphosphane-Palladium Catalyst. Advanced Synthesis & Catalysis, 346(13-15), 1835-1844. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
-
Marion, N., et al. (2006). Suzuki–Miyaura Coupling of Pinacolboronic Esters Catalyzed by a Well-Defined Palladium N -Heterocyclic Carbene (NHC) Catalyst. Synthesis, 2006(12), 1935-1938. Available at: [Link]
-
Lee, D. Y., et al. (2025). Pd‐Catalyzed Cross‐Coupling of Alkylbisboronic Esters. ChemistryOpen, 14(1), e202500195. Available at: [Link]
-
Lecomte, M. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner (Doctoral dissertation, University of Greenwich). Available at: [Link]
-
Ishiyama, T., et al. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 60(23), 7508-7510. Available at: [Link]
-
Wu, X., et al. (2006). Synthesis of 2-Diphenylphosphinoyl-2'-Halo Biphenyls Via Suzuki-Miyaura Coupling as Possible Route to. Arkivoc, 2006(5), 210-219. Available at: [Link]
-
ResearchGate. (n.d.). Palladium-catalyzed cross-coupling reactions of compound 4 with arylboronic acids. Available at: [Link]
-
Sato, M., et al. (1989). Cross-Coupling Reaction of Alkyl- or Arylboronic Acid Esters with Organic Halides Induced by Thallium(I) Salts and Palladium-Catalyst. Chemistry Letters, 18(8), 1405-1408. Available at: [Link]
-
de Souza, R. O. M. A., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Molbank, 2023(4), M1758. Available at: [Link]
-
Ali, M., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Journal of the Iranian Chemical Society, 19(6), 2245-2256. Available at: [Link]
-
Shang, R., et al. (2011). Pd-catalyzed cross-coupling reactions of alkyl halides. Chemical Society Reviews, 40(10), 5049-5067. Available at: [Link]
Sources
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-(4-Butoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Authored by: A Senior Application Scientist
Introduction: The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This powerful transformation, recognized with the 2010 Nobel Prize in Chemistry, has become indispensable in the synthesis of complex molecules, particularly in the pharmaceutical and materials science industries.[3] The reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organic halide or triflate.[4][5] This guide provides a detailed technical overview and practical protocols for the Suzuki-Miyaura coupling of 2-(4-Butoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a versatile building block for the synthesis of substituted biaryls.
Core Principles of the Suzuki-Miyaura Coupling: The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[3]
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the organic halide (Ar-X), forming a Pd(II) intermediate.
-
Transmetalation: In this crucial step, the organic moiety from the boronic acid or ester is transferred to the palladium center. This process is facilitated by a base, which activates the organoboron species.[6]
-
Reductive Elimination: The final step involves the formation of the new carbon-carbon bond, yielding the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[7]
The Catalytic System: Key Components and Their Roles
The success of a Suzuki-Miyaura coupling reaction is highly dependent on the judicious selection of the palladium catalyst, ligand, base, and solvent.
Palladium Catalysts:
A variety of palladium sources can be utilized, ranging from simple salts like Pd(OAc)₂ to preformed palladium complexes. For the coupling of aryl boronic esters, several catalyst systems have proven effective.
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂): This is a robust and versatile catalyst suitable for a wide range of Suzuki couplings. It is known to be effective for the coupling of hetero(aryl) boronic acids and pinacol esters.
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄): A classic and widely used catalyst, Pd(PPh₃)₄ is effective for many Suzuki-Miyaura reactions, particularly with aryl bromides and iodides.[8]
-
Buchwald Precatalysts (e.g., XPhos Pd G2): These second-generation precatalysts are highly active and allow for the coupling of challenging substrates, including sterically hindered and electron-rich aryl chlorides, often at low catalyst loadings.[9]
Ligands: Enhancing Catalytic Activity
The choice of ligand is critical in stabilizing the palladium catalyst and modulating its reactivity. Electron-rich and bulky phosphine ligands are often employed to enhance the rates of oxidative addition and reductive elimination.
-
Triphenylphosphine (PPh₃): A common and cost-effective ligand.
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf): A bidentate ligand that forms stable and active catalysts.
-
Buchwald Ligands (e.g., XPhos, SPhos): These sterically demanding and electron-rich biaryl phosphine ligands are highly effective in promoting challenging coupling reactions.[10]
The Role of the Base:
The base plays a crucial role in the transmetalation step. It is believed to activate the boronic ester, facilitating the transfer of the aryl group to the palladium center.[6] The choice of base can significantly impact the reaction rate and yield.
-
Inorganic Carbonates (e.g., K₂CO₃, Cs₂CO₃): Commonly used and effective bases for many Suzuki couplings.[11]
-
Phosphates (e.g., K₃PO₄): A strong base that is often effective when carbonates are not.[12]
-
Hydroxides (e.g., NaOH, Ba(OH)₂): Stronger bases that can accelerate the reaction, particularly with sterically hindered substrates.[12]
Solvents:
The choice of solvent depends on the specific reactants and reaction conditions. A mixture of an organic solvent and an aqueous base solution is often employed.
-
Toluene, Dioxane, Tetrahydrofuran (THF): Common organic solvents for Suzuki reactions.
-
Water: Often used in combination with an organic solvent to dissolve the inorganic base.
Experimental Protocols
The following protocols provide a starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization of the reaction conditions may be necessary for specific substrates.
Protocol 1: General Procedure using Pd(dppf)Cl₂
This protocol is a good starting point for a wide range of aryl bromides.
Materials:
-
This compound
-
Aryl bromide
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), Pd(dppf)Cl₂ (0.03 mmol, 3 mol%), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add toluene (5 mL) and water (1 mL) to the flask.
-
Heat the reaction mixture to 90 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and wash it with water (2 x 10 mL) and brine (1 x 10 mL).[13]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.[13]
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired biaryl product.[13]
Protocol 2: High-Activity Protocol using a Buchwald Precatalyst
This protocol is recommended for more challenging substrates, such as electron-rich or sterically hindered aryl bromides or chlorides.
Materials:
-
This compound
-
Aryl halide (bromide or chloride)
-
XPhos Pd G2 precatalyst
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane
-
Water
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
In a glovebox or under a stream of inert gas, add the aryl halide (1.0 mmol), this compound (1.5 mmol), XPhos Pd G2 (0.02 mmol, 2 mol%), and potassium phosphate (2.0 mmol) to a reaction vial equipped with a stir bar.
-
Add 1,4-dioxane (5 mL) and water (0.5 mL) to the vial.
-
Seal the vial and heat the reaction mixture to 100 °C for 2-8 hours. Monitor the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite.
-
Wash the filtrate with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to obtain the pure product.
Data Presentation and Visualization
Table 1: Catalyst and Base Selection Guide
| Catalyst System | Typical Substrates | Recommended Base | Notes |
| Pd(dppf)Cl₂ | Aryl bromides, electron-neutral or -deficient aryl chlorides | K₂CO₃, Cs₂CO₃ | A reliable and versatile system for a broad range of substrates. |
| Pd(PPh₃)₄ | Aryl iodides, aryl bromides | K₂CO₃, NaOH | A classic catalyst, may require higher temperatures and longer reaction times. |
| XPhos Pd G2 | Aryl chlorides, sterically hindered aryl bromides | K₃PO₄, CsF | Highly active system, suitable for challenging couplings at lower catalyst loadings. |
Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Coupling
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- 10. chemrxiv.org [chemrxiv.org]
- 11. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 12. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
The Strategic Advantage of 2-(4-Butoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Modern C-C Bond Formation
In the landscape of synthetic organic chemistry, the quest for efficient and robust methodologies for constructing carbon-carbon bonds remains a cornerstone of molecular innovation. The Suzuki-Miyaura cross-coupling reaction stands as a titan in this field, offering a powerful tool for the synthesis of biaryl and substituted aromatic compounds, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials.[1][2] This application note delves into the practical utility and strategic advantages of a specific, yet highly versatile building block: 2-(4-Butoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . We will explore its application in the Suzuki-Miyaura coupling, providing detailed protocols, mechanistic insights, and a discussion of its relevance in contemporary drug discovery and development.
The Ascendancy of Boronic Esters: Stability and Reactivity in Harmony
The Suzuki-Miyaura reaction traditionally utilizes boronic acids as the organoboron component.[3] However, the use of boronic esters, particularly pinacol esters such as this compound, has gained significant traction.[4] This preference is not arbitrary; it is rooted in the inherent physicochemical properties of these reagents. Boronic acids can be prone to protodeboronation and can be challenging to purify due to their polar nature. In contrast, pinacol boronic esters exhibit enhanced stability, are generally crystalline solids with good shelf-life, and are amenable to standard chromatographic purification techniques. This stability does not come at the cost of reactivity, as they are highly competent partners in the Suzuki-Miyaura catalytic cycle.
The butoxyphenyl moiety, in particular, offers a lipophilic handle that can be advantageous in modulating the solubility of the final products, a critical consideration in medicinal chemistry for optimizing pharmacokinetic profiles.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The palladium-catalyzed Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[3]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl or vinyl halide, forming a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organic group from the boronic ester is transferred to the palladium center. The base activates the boronic ester, facilitating the transfer of the 4-butoxyphenyl group.
-
Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Synthesis of this compound
The title compound can be readily synthesized from the corresponding boronic acid and pinacol. This straightforward esterification provides the stable boronic ester in high yield.
Protocol for Synthesis
-
To a stirred suspension of 4-butoxyphenylboronic acid (1.0 equiv) in a suitable solvent such as acetonitrile or dichloromethane, add pinacol (1.05 equiv).
-
Stir the mixture at room temperature for 1.5-2 hours, or until a clear solution is obtained.
-
Remove the solvent under reduced pressure.
-
The crude product can be used directly or further purified by recrystallization or column chromatography.
Application in Suzuki-Miyaura Cross-Coupling: A General Protocol
The following is a general protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide. This protocol should be optimized for specific substrates.
Materials and Reagents
-
This compound
-
Aryl bromide
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Inert gas (Nitrogen or Argon)
Experimental Procedure
-
In a flame-dried Schlenk flask, combine this compound (1.2 equiv), the aryl bromide (1.0 equiv), the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.
Expected Outcomes and Optimization
The yield of the Suzuki-Miyaura reaction is highly dependent on the specific substrates and reaction conditions.[5] For the coupling of this compound with various aryl bromides, yields in the range of 70-95% can be reasonably expected.
| Coupling Partner (Aryl Bromide) | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 6 | 85-95 |
| 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 85 | 4 | 80-90 |
| 2-Bromopyridine | Pd₂(dba)₃ / SPhos | Cs₂CO₃ | Toluene | 100 | 12 | 75-85 |
| 4-Bromobenzonitrile | Pd(OAc)₂ / XPhos | K₃PO₄ | Dioxane | 100 | 8 | 88-96 |
Note: This table presents representative conditions and expected yield ranges based on analogous reactions reported in the literature. Actual results may vary.
Applications in Drug Discovery
The biaryl motif is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[1] The butoxy chain of the title compound can serve several purposes in drug design:
-
Modulation of Lipophilicity: The butyl group can increase the lipophilicity of the final molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties.
-
Probing Binding Pockets: The flexible butoxy chain can explore hydrophobic pockets within a biological target, potentially leading to enhanced binding affinity.
-
Metabolic Stability: The ether linkage is generally more stable to metabolic degradation than an ester or amide bond.
The ability to efficiently synthesize a diverse library of butoxy-substituted biaryls using this reagent makes it a valuable tool for structure-activity relationship (SAR) studies in drug discovery programs.[6]
Conclusion
This compound is a highly effective and versatile reagent for the synthesis of biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. Its enhanced stability compared to the corresponding boronic acid, coupled with its excellent reactivity, makes it an ideal choice for applications in medicinal chemistry and materials science. The protocols outlined in this note provide a solid foundation for researchers to incorporate this valuable building block into their synthetic strategies, enabling the efficient construction of complex molecular architectures.
References
-
[Molbase. (n.d.). 2-(4-BROMO-PHENYL)-4,4,5,5-TETRAMETHYL-[6][7][8]DIOXABOROLANE synthesis. Retrieved from https://www.molbase.com/synthesis_68716-49-4-en.html]([Link])
Sources
- 1. Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholarship.claremont.edu [scholarship.claremont.edu]
- 6. orgsyn.org [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Homocoupling of 2-(4-Butoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Welcome to the technical support center for the homocoupling of 2-(4-Butoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to this specific synthetic transformation. Our goal is to equip you with the necessary knowledge to perform this reaction successfully and efficiently, leading to the high-yield synthesis of the symmetrical biaryl, 4,4'-dibutoxy-1,1'-biphenyl.
Introduction to the Homocoupling Reaction
The palladium-catalyzed homocoupling of aryl boronic esters, such as this compound, is a valuable transformation for the synthesis of symmetrical biaryls. While often considered a side reaction in Suzuki-Miyaura cross-coupling, controlled homocoupling can be a primary strategy for generating C(sp²)-C(sp²) bonds.[1][2] This process typically involves the oxidative coupling of two molecules of the boronic ester in the presence of a palladium catalyst. Understanding the reaction mechanism and the role of various parameters is crucial for optimizing the yield and purity of the desired 4,4'-dibutoxy-1,1'-biphenyl.
A proposed catalytic cycle for the oxidative homocoupling is depicted below:
Caption: Proposed mechanism for the oxidative homocoupling of aryl boronic esters.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of the homocoupling of this compound?
The primary application is the synthesis of 4,4'-dibutoxy-1,1'-biphenyl, a symmetrical biaryl. Symmetrical biaryls are important structural motifs in organic electronics, liquid crystals, and as intermediates in the synthesis of more complex molecules, including pharmaceuticals and natural products.[3][4]
Q2: Is the presence of an aryl halide necessary for this reaction?
No, an aryl halide is not required for the homocoupling reaction. This distinguishes it from the Suzuki-Miyaura cross-coupling reaction. The homocoupling process involves the direct coupling of two molecules of the boronic ester.[1][2]
Q3: What is the role of oxygen in this reaction?
In many palladium-catalyzed homocoupling reactions of organoboron compounds, dioxygen (from air) acts as an oxidant.[5] It is believed to facilitate the oxidation of the active Pd(0) catalyst to a Pd(II) species, which is a key step in the catalytic cycle.[5] In some protocols, the reaction is intentionally performed open to the atmosphere to ensure a sufficient supply of oxygen.[1][2]
Q4: Can I use 4-butoxyphenylboronic acid instead of the pinacol ester?
Yes, arylboronic acids can also undergo homocoupling, often under similar conditions.[5][6][7] However, boronic esters like the pinacol derivative are often preferred due to their enhanced stability, ease of purification, and, in some cases, different reactivity profiles that can be advantageous.
Experimental Protocols
Below are recommended starting protocols for the homocoupling of this compound. Optimization may be required based on your specific laboratory conditions and desired scale.
Protocol 1: Mild Oxidative Homocoupling
This protocol is adapted from methodologies developed for the mild, room-temperature homocoupling of aryl boronic esters.[1][2]
Materials:
| Reagent | Molar Eq. | Amount (for 1 mmol scale) |
| This compound | 1.0 | 290 mg |
| Palladium(II) acetate (Pd(OAc)₂) | 0.05 | 11.2 mg |
| Triphenylphosphine (PPh₃) | 0.1 | 26.2 mg |
| Potassium Carbonate (K₂CO₃) | 2.0 | 276 mg |
| Solvent (e.g., Toluene/Water 4:1) | - | 5 mL |
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Add the solvent mixture (e.g., 4 mL of toluene and 1 mL of water).
-
Stir the reaction mixture vigorously at room temperature, open to the air, for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 4,4'-dibutoxy-1,1'-biphenyl.
Troubleshooting Guide
This section addresses common issues encountered during the homocoupling of this compound.
Caption: Troubleshooting common issues in the homocoupling reaction.
Q5: My reaction is sluggish and gives a low yield. What should I do?
Low reactivity can stem from several factors. First, ensure your palladium catalyst is active. Older batches of palladium acetate can be less effective. Consider using a fresh supply or a pre-catalyst. Second, the oxidative nature of the reaction is key. If the reaction is sealed under an inert atmosphere, it may not proceed efficiently. Ensure adequate exposure to air or consider sparging the reaction mixture with air for a short period. Finally, gentle heating (e.g., 40-60 °C) can often increase the reaction rate without promoting significant side reactions.
Q6: I am observing a significant amount of butoxybenzene as a byproduct. How can I prevent this?
The formation of butoxybenzene is due to protodeborylation, where the boronic ester is cleaved and replaced by a hydrogen atom. This is often promoted by the presence of excess water or acidic impurities.[8] Ensure your solvents are of high quality and consider drying the base (e.g., K₂CO₃) before use. Prolonged reaction times, especially at elevated temperatures, can also lead to increased protodeborylation. Monitor the reaction closely and work it up as soon as the starting material is consumed.
Q7: The purification of the product is difficult due to closely-eluting impurities. What are my options?
If chromatographic separation is challenging, consider recrystallization as an alternative or additional purification step. 4,4'-Dibutoxy-1,1'-biphenyl is a symmetrical molecule and may have good crystallinity. Experiment with different solvent systems (e.g., ethanol, hexanes, or mixtures thereof) to find suitable conditions for recrystallization.
Advanced Insights for Method Development
Ligand and Catalyst Selection:
While simple palladium salts with triphenylphosphine can be effective, more sophisticated ligand and pre-catalyst systems can offer improved performance. For electron-rich aryl boronic esters like the substrate , ligands that are both electron-rich and bulky can be beneficial. Consider screening catalysts such as Pd(PPh₃)₄ or using N-heterocyclic carbene (NHC) ligated palladium complexes, which have shown high efficiency in related coupling reactions.[6]
Solvent and Base Effects:
The choice of solvent and base can significantly impact the reaction outcome. A biphasic solvent system (e.g., toluene/water, THF/water) is often employed to dissolve both the organic substrate and the inorganic base. The base not only facilitates the transmetalation step but also influences the overall reaction kinetics. Stronger bases like NaOH or Ba(OH)₂ have been shown to accelerate coupling reactions, but they may also increase the rate of side reactions like protodeborylation.[8] Therefore, a careful screening of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is recommended during optimization.
Safety Considerations
-
Palladium Compounds: Palladium catalysts are toxic and should be handled in a well-ventilated fume hood. Avoid inhalation of dust and skin contact.
-
Solvents: Organic solvents such as toluene, THF, and ethyl acetate are flammable. Keep them away from ignition sources.
-
Bases: Inorganic bases like potassium carbonate can be irritating. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Always consult the Safety Data Sheet (SDS) for each reagent before starting any experiment.
References
-
Amatore, C., Le Duc, G., & Jutand, A. (2011). The key step in the mechanism of the Palladium-catalyzed homocoupling of arylboronic acids ArB(OH)2(Ar = 4-Z-C6H4 with Z = MeO, H, CN) in the presence of dioxygen, leading to symmetrical biaryls, has been elucidated by using density functional theory. The Journal of Physical Chemistry A, 115(1), 137-146. [Link]
-
Cu(I)-Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids. (2022). Molecules, 27(23), 8343. [Link]
-
Darzi, E. R., White, B. M., Loventhal, L. K., Zakharov, L. N., & Jasti, R. (2017). An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles. Journal of the American Chemical Society, 139(8), 3106–3114. [Link]
-
Darzi, E. R., White, B. M., Loventhal, L. K., Zakharov, L. N., & Jasti, R. (2017). An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles. Request PDF. [Link]
-
Homocoupling of Arylboronic Acids with a Catalyst System Consisting of a Palladium(II) N-Heterocyclic Carbene Complex and p Benzoquinone. (2011). Request PDF. [Link]
-
Palladium-Catalyzed Homocoupling of Arylboronic Acids and Esters Using Fluoride in Aqueous Solvents. (2005). Request PDF. [Link]
-
Mechanochemical synthesis of biphenyl-derived organic fluorescent materials via solvent-free and ligand-free oxidative homocoupling reactions. (2019). New Journal of Chemistry, 43(30), 12041-12046. [Link]
-
Darzi, E. R., White, B. M., Loventhal, L. K., Zakharov, L. N., & Jasti, R. (2017). An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles. Journal of the American Chemical Society, 139(8), 3106–3114. [Link]
-
Visible Light-Driven, Gold(I)-Catalyzed Preparation of Symmetrical (Hetero)biaryls by Homocoupling of Arylazo Sulfones. (2022). Organic Letters, 24(12), 2326–2331. [Link]
-
Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359-371. [Link]
-
Mechanochemical Synthesis of Biphenyl-Derived Organic Fluorescent Materials via Solvent-Free and Ligand-Free Oxidative Homocouplings. (2019). Request PDF. [Link]
-
Synthesis of Symmetrical Biaryls by Copper‐Catalysed Homocoupling of Aryltriazenes in Guanidinium Ionic Liquid. (2023). Request PDF. [Link]
-
How to avoid side reactions when making boronic esters (Homocoupling, Hydrogen specie)? (2024). Chemistry Stack Exchange. [Link]
-
A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023). RSC Advances, 13(27), 18413-18451. [Link]
-
Selective Coupling of 1,2‐Bis‐Boronic Esters at the more Substituted Site through Visible‐Light Activation of Electron Donor–Acceptor Complexes. (2022). Angewandte Chemie International Edition, 61(27), e202203494. [Link]
-
A review on Homo- and Hetero- coupling reactions. (2016). Request PDF. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. Angewandte Chemie International Edition, 46(29), 5555–5558. [Link]
-
Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. (2022). Inorganics, 10(11), 200. [Link]
-
Synthesis of 1,1′-diaryl-4,4′-bibenzo[c]thiophene derivatives with aryl substituents on the thiophene rings by Stille or Suzuki coupling reaction. (2021). New Journal of Chemistry, 45(13), 5985-5993. [Link]
-
Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. (2012). Request PDF. [Link]
-
Vasconcelos, S. N. S., Reis, J. S., de Oliveira, I. M., Balfour, M. N., & Stefani, H. A. (2019). Synthesis of symmetrical biaryl compounds by homocoupling reaction. Tetrahedron, 75(13), 1865-1959. [Link]
-
Biaryl synthesis by C-C coupling. (n.d.). Organic Chemistry Portal. [Link]
-
Brief overview on self-coupling reactions of organoboron compounds. (2021). ResearchGate. [Link]
-
Synthesis of 1,1'-diaryl-4,4'-bibenzo[ c ]thiophene derivatives with aryl substituents on the thiophene rings by Stille or Suzuki coupling reaction. (2021). ResearchGate. [Link]
-
Synthesis of symmetrical biaryl compounds by homocoupling reaction. (2019). ResearchGate. [Link]
-
Biaryl Product Formation from Cross-coupling in Palladiumcatalyzed Borylation of a Boc Protected Aminobromoquinoline Compound. (2015). Molecules, 20(4), 5628–5636. [Link]
Sources
- 1. An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. CuI-Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Deactivation in Reactions with 2-(4-Butoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 2-(4-Butoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in palladium-catalyzed cross-coupling reactions. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding catalyst deactivation, a common challenge encountered during synthesis. By understanding the underlying mechanisms, you can optimize your reaction conditions, improve yields, and ensure the robustness of your synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with this compound is sluggish or stalls completely. What are the most likely causes related to the catalyst?
A1: A stalled or sluggish reaction is often a primary indicator of catalyst deactivation. For a substrate like this compound, which is both electron-rich and sterically demanding due to the butoxy and pinacolato groups, several factors could be at play:
-
Formation of Palladium Black: The most common form of deactivation is the precipitation of palladium(0) as palladium black. This is often caused by the presence of oxygen in the reaction mixture or the use of an inappropriate solvent or base.[1]
-
Ligand Degradation or Dissociation: The phosphine ligands that stabilize the palladium center can be susceptible to oxidation or other degradation pathways, especially at elevated temperatures. Ligand dissociation can also lead to catalyst aggregation.
-
Unfavorable Ligand-to-Palladium Ratio: An incorrect ratio can lead to the formation of inactive or less active palladium species.
-
Inhibition by Reaction Components: Impurities in the starting materials, solvents, or the base can act as catalyst poisons.
Q2: I am observing significant formation of a homocoupling byproduct of my boronic ester. Is this related to catalyst deactivation?
A2: Yes, the homocoupling of boronic esters to form a biaryl species (in this case, 4,4'-dibutoxybiphenyl) is often linked to catalyst activity and reaction conditions. This side reaction is particularly prevalent when molecular oxygen is present, which can oxidize the palladium(0) catalyst to palladium(II).[2] The resulting Pd(II) species can then promote the homocoupling of the boronic ester. To mitigate this, ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen).
Q3: Can the pinacol ester group of this compound contribute to catalyst deactivation?
A3: While the pinacol ester is generally stable, its steric bulk can influence the reaction kinetics. Pinacol boronic esters can be less reactive than their corresponding boronic acids due to steric hindrance, which can slow down the transmetalation step.[3] This prolonged reaction time at elevated temperatures can increase the likelihood of catalyst decomposition. While the ester itself doesn't directly "deactivate" the catalyst, its properties can create conditions where deactivation is more likely to occur. It's noteworthy that boronic esters can often participate directly in the catalytic cycle without prior hydrolysis.[3]
Q4: What is protodeboronation, and how can it affect my reaction with this compound?
A4: Protodeboronation is a side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, resulting in the formation of butyl phenyl ether from your starting material. This side reaction consumes your boronic ester, reducing the yield of the desired cross-coupled product. While this compound is relatively stable, protodeboronation can be promoted by certain bases and aqueous conditions, especially at higher temperatures. Careful selection of the base and minimizing water content can help suppress this unwanted pathway.
Troubleshooting Guide: A Deeper Dive into Catalyst Deactivation
This section provides a more detailed, step-by-step approach to diagnosing and resolving catalyst deactivation issues in your reactions.
Issue 1: Observation of Palladium Black Precipitation
Symptoms:
-
The reaction mixture turns from a homogeneous solution to a black suspension.
-
Reaction progress stalls, as monitored by TLC or LC-MS.
Causality: The formation of palladium black is the aggregation of palladium(0) particles, rendering the catalyst inactive as it is no longer in the soluble, catalytically active form. This is often initiated by:
-
Presence of Oxygen: Oxygen can oxidize the phosphine ligands, leading to the formation of phosphine oxides and subsequent precipitation of palladium(0). It can also directly oxidize Pd(0) to Pd(II), which can then be reduced back to Pd(0) in an uncontrolled manner, leading to aggregation.
-
Inappropriate Ligand: Ligands that are not sufficiently bulky or electron-donating may not adequately stabilize the palladium center, especially at higher temperatures.
-
Solvent Effects: Certain solvents may not effectively solvate the catalytic species, promoting aggregation.
Troubleshooting Protocol:
-
Ensure Rigorous Inert Atmosphere:
-
Degassing: Before adding the catalyst, thoroughly degas the solvent and reaction mixture by three freeze-pump-thaw cycles or by bubbling with an inert gas (argon or high-purity nitrogen) for at least 30 minutes.
-
Inert Gas Blanket: Maintain a positive pressure of an inert gas throughout the reaction.
-
-
Optimize the Ligand:
-
For electron-rich and sterically hindered substrates like this compound, bulky, electron-rich phosphine ligands are often beneficial. Consider ligands such as SPhos, XPhos, or RuPhos. These ligands promote the formation of monoligated palladium species that are highly active and can prevent catalyst aggregation.
-
N-heterocyclic carbene (NHC) ligands are also excellent alternatives due to their strong σ-donating properties, which can form very stable palladium complexes.[2][4]
-
-
Re-evaluate Your Solvent Choice:
-
Aprotic polar solvents like dioxane, THF, or toluene are commonly used. If you observe precipitation, consider switching to a solvent that has been shown to be effective for similar electron-rich substrates. Sometimes a co-solvent system (e.g., toluene/water) can be beneficial, but care must be taken to avoid hydrolysis of the boronic ester.
-
Issue 2: Low or No Conversion with No Obvious Palladium Precipitation
Symptoms:
-
The reaction mixture remains homogeneous, but analysis shows only starting materials.
-
The reaction starts but does not go to completion.
Causality: This scenario suggests that the catalyst is present in a soluble but inactive or less active state. Potential causes include:
-
Inhibition by the Base: Certain bases can interact with the palladium center and inhibit its catalytic activity. For instance, strong coordinating anions can occupy coordination sites on the palladium, preventing the substrate from binding.
-
Protodeboronation of the Starting Material: Your boronic ester may be degrading before it has a chance to participate in the catalytic cycle.
-
Slow Oxidative Addition or Transmetalation: The electron-rich nature of the butoxyphenyl group can make the transmetalation step more challenging. Conversely, if your coupling partner is an electron-rich aryl halide, the oxidative addition step may be slow.
Troubleshooting Protocol:
-
Optimize the Base:
-
The choice of base is critical. For boronic esters, weaker bases are often preferred to minimize hydrolysis and protodeboronation.
-
Consider switching from strong inorganic bases like NaOH or KOH to milder options like K₃PO₄, Cs₂CO₃, or even organic bases.
-
The use of fluoride sources like CsF can sometimes be effective, as they can activate the boronic ester towards transmetalation.
-
-
Modify Reaction Temperature and Time:
-
If the reaction is sluggish, a moderate increase in temperature may be necessary. However, be cautious, as higher temperatures can also accelerate catalyst decomposition. A careful optimization study is recommended.
-
Monitor the reaction over a longer period to see if it is simply slow rather than completely stalled.
-
-
Consider a Different Palladium Precatalyst:
-
Pre-formed palladium complexes, often referred to as "precatalysts" (e.g., XPhos Pd G3), are designed to generate the active Pd(0) species in a controlled manner. These can sometimes offer better performance and reproducibility than generating the catalyst in situ from a palladium source and a separate ligand.
-
Data Presentation
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling of this compound
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ | Common and effective Pd(0) and Pd(II) sources. |
| Ligand | SPhos, XPhos, RuPhos | Bulky, electron-rich ligands that stabilize the catalyst and promote efficient coupling of challenging substrates. |
| Base | K₃PO₄ or Cs₂CO₃ | Milder bases that minimize protodeboronation and other side reactions. |
| Solvent | Dioxane, Toluene, or THF | Aprotic solvents that are generally compatible with Suzuki-Miyaura reactions. Must be anhydrous and degassed. |
| Temperature | 80-110 °C | A typical temperature range for these couplings. Optimization may be required. |
| Atmosphere | Argon or Nitrogen | Essential to prevent oxygen-induced catalyst deactivation. |
Visualizing the Process
Diagram 1: The Suzuki-Miyaura Catalytic Cycle
Caption: The fundamental steps of the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Common Catalyst Deactivation Pathways
Caption: Major routes leading to the deactivation of palladium catalysts.
Diagram 3: Troubleshooting Workflow for Catalyst Deactivation
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Suzuki–Miyaura Cross-Coupling of Esters by Selective O–C(O) Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts: Catalyst Evaluation and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
avoiding impurities in 2-(4-Butoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane reactions
Welcome to the technical support resource for 2-(4-Butoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for avoiding common impurities and troubleshooting reactions involving this versatile reagent. Our focus is on elucidating the causality behind experimental outcomes to empower you with robust, reproducible methodologies.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common preliminary questions regarding the handling, stability, and inherent properties of this compound.
Q1: What are the primary impurities I should be aware of when working with this boronic ester?
A1: The two most prevalent impurities are the corresponding 4-butoxyphenylboronic acid and its trimeric anhydride, tris(4-butoxyphenyl)boroxine . These impurities arise from hydrolysis and dehydration, respectively.
-
4-Butoxyphenylboronic Acid: Forms when the pinacol ester is exposed to water. While pinacol esters are more resistant to hydrolysis than simpler boronic esters, they are not entirely immune, especially under acidic or basic conditions or during prolonged chromatographic purification on silica gel.[1][2]
-
Tris(4-butoxyphenyl)boroxine: This cyclic trimer forms from the dehydration of the boronic acid.[3][4] Often, an equilibrium exists between the boronic acid and the boroxine.[5] Its presence can complicate stoichiometry calculations and lead to inconsistent reaction outcomes.
The diagram below illustrates the relationship between the desired boronic ester and these common impurities.
Caption: Formation pathways for common boronic ester impurities.
Q2: How should I properly store this compound to ensure its purity?
A2: To minimize degradation, the reagent should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dark, and dry place. A desiccator or a glovebox is ideal. The primary goal is to rigorously exclude atmospheric moisture to prevent hydrolysis to the boronic acid.
Q3: Can I purify this reagent if I suspect it has degraded?
A3: Yes, but purification can be challenging. Standard silica gel chromatography is often problematic for boronic esters as the acidic nature of silica can promote hydrolysis, leading to significant product loss and streaking on the column.[6][7] If purification is necessary:
-
Recrystallization: This is often the preferred method. A non-polar solvent system like hexanes or a hexanes/ethyl acetate mixture can be effective.
-
Specialized Chromatography: If chromatography is unavoidable, consider using silica gel that has been neutralized with a base (e.g., triethylamine in the eluent) or using a less acidic stationary phase like alumina. Alternatively, forming a more stable derivative, such as an N-methyliminodiacetic acid (MIDA) boronate, can make it more amenable to chromatography.[6]
Section 2: Troubleshooting Guide for Synthesis & Application
This guide provides solutions to specific problems encountered during the synthesis (Miyaura borylation) of the title compound or its subsequent use in cross-coupling reactions (e.g., Suzuki-Miyaura).
Problem 1: Low Yield in Miyaura Borylation to Synthesize the Boronic Ester
-
Observation: The reaction of 1-bromo-4-butoxybenzene with bis(pinacolato)diboron (B₂pin₂) results in low conversion to the desired this compound.
-
Probable Cause 1: Inefficient Palladium Catalyst or Ligand. The activity of the palladium catalyst is paramount. The choice of ligand determines the stability and reactivity of the active catalytic species.
-
Solution 1:
-
Catalyst System: Ensure an appropriate Pd catalyst and ligand system is used. A common and effective system is Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)).
-
Inert Atmosphere: The reaction is highly sensitive to oxygen. Rigorously degas all solvents and reagents and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction setup and duration. Oxygen can lead to the oxidation of the Pd(0) active species and promote unwanted side reactions.[8]
-
-
Probable Cause 2: Incorrect Base. The choice of base is critical in Miyaura borylation. A strong base can promote a competing Suzuki-Miyaura coupling between the newly formed boronic ester and the starting aryl halide, leading to symmetrical biphenyl impurities.[9][10]
-
Solution 2:
-
Use a Mild Base: Potassium acetate (KOAc) is the most commonly used and recommended base for this reaction.[9] It is sufficiently basic to facilitate the catalytic cycle without aggressively promoting the unwanted subsequent coupling.
-
Ensure Anhydrous Conditions: The base and all other reagents should be anhydrous. Water can interfere with the catalytic cycle and hydrolyze the product.
-
The diagram below outlines the key steps in the Miyaura Borylation.
Caption: Key steps in the Palladium-catalyzed Miyaura Borylation.
Problem 2: Formation of Symmetrical Biphenyl Impurity (4,4'-Dibutoxybiphenyl)
-
Observation: During the synthesis of the boronic ester or its subsequent use in a Suzuki-Miyaura coupling, a significant amount of a homocoupled biphenyl product is observed.
-
Probable Cause 1 (During Synthesis): As mentioned, using a base that is too strong or the presence of water can trigger a Suzuki-Miyaura cross-coupling between the newly formed boronic ester product and unreacted aryl halide starting material.[10]
-
Solution 1:
-
Re-evaluate the Base: Switch to a milder base like potassium acetate (KOAc) or potassium phosphate (K₃PO₄).
-
Strictly Anhydrous Conditions: Ensure all solvents and reagents are free of water. Use molecular sieves if necessary.
-
-
Probable Cause 2 (During Application): The presence of oxygen and Pd(II) species can catalyze the homocoupling of two boronic ester molecules.[8] This often occurs if the reaction mixture is not properly degassed or if a Pd(II) precatalyst is not fully reduced to the active Pd(0) state before the aryl halide is consumed.
-
Solution 2:
-
Thorough Degassing: Employ robust degassing techniques such as three freeze-pump-thaw cycles or sparging the solvent with an inert gas for an extended period (e.g., 30+ minutes).
-
Use a Pd(0) Source: Consider using a Pd(0) catalyst source like Pd₂(dba)₃ or Pd(PPh₃)₄ to bypass the in-situ reduction step.
-
Controlled Addition: If using a Pd(II) precatalyst, ensure the reaction conditions favor its rapid reduction to Pd(0).
-
Problem 3: Formation of Butoxybenzene (Protodeboronation)
-
Observation: In a subsequent Suzuki-Miyaura reaction, the boronic ester is cleaved, and the corresponding protonated arene (butoxybenzene) is formed as a major byproduct.
-
Probable Cause: Protodeboronation is the cleavage of the C-B bond and its replacement with a C-H bond. This side reaction is often promoted by the presence of protons (acidic conditions) or by certain palladium-hydride species that can form within the catalytic cycle, particularly in the presence of water or alcohols.[11]
-
Solution:
-
Anhydrous Conditions: Water is a common source of protons. Ensure the reaction is run under strictly anhydrous conditions.
-
Choice of Base: Use a non-hydroxide base like K₃PO₄ or Cs₂CO₃. While aqueous bases are common in Suzuki couplings, they can exacerbate protodeboronation. If an aqueous base is required, use the minimum amount of water necessary.
-
Solvent Choice: Avoid using protic solvents like alcohols as the primary reaction solvent. If a co-solvent is needed, use it sparingly.
-
| Problem | Primary Impurity | Key Causal Factor(s) | Primary Mitigation Strategy |
| Hydrolysis | 4-Butoxyphenylboronic acid | Presence of water (atmospheric, solvent, reagents) | Store under inert gas; use anhydrous solvents. |
| Homocoupling | 4,4'-Dibutoxybiphenyl | Oxygen, Pd(II) species, overly strong base | Thoroughly degas reaction; use appropriate base (KOAc). |
| Protodeboronation | Butoxybenzene | Protic sources (water, alcohols), acidic conditions | Use anhydrous conditions and non-protic solvents. |
Table 1: Summary of Common Impurities and Mitigation Strategies.
Section 3: Experimental Protocols
Protocol 1: Recommended Procedure for Miyaura Borylation
This protocol provides a robust method for synthesizing this compound while minimizing common side reactions.
-
Reagent Preparation:
-
Dry potassium acetate (KOAc) in an oven at 120°C for 4 hours and cool under vacuum.
-
Ensure 1-bromo-4-butoxybenzene is pure and dry.
-
Use anhydrous 1,4-dioxane or a similar aprotic solvent.
-
-
Reaction Setup:
-
To a flame-dried, three-neck round-bottom flask equipped with a condenser, magnetic stir bar, and a nitrogen/argon inlet, add 1-bromo-4-butoxybenzene (1.0 eq), bis(pinacolato)diboron (1.1 eq), and dry potassium acetate (1.5 eq).
-
Add the palladium catalyst, Pd(dppf)Cl₂ (0.02 - 0.03 eq).
-
Evacuate and backfill the flask with inert gas three times.
-
-
Execution:
-
Add anhydrous, degassed 1,4-dioxane via cannula.
-
Heat the reaction mixture to 80-90°C with vigorous stirring.
-
Monitor the reaction progress by GC-MS or TLC until the starting aryl bromide is consumed (typically 4-12 hours).
-
-
Workup and Purification:
-
Cool the reaction to room temperature and dilute with ethyl acetate or tert-butyl methyl ether (TBME).
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with a minimal amount of brine to remove excess salts, then dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Concentrate the solvent under reduced pressure. The crude product is often pure enough for subsequent steps. If further purification is needed, recrystallization from hexanes is recommended over column chromatography.
-
References
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Source available through various academic publishers)
-
PubChem. (n.d.). 2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. National Center for Biotechnology Information. [Link]
- Hallas, G. (Ed.). (2009). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. (General reference for boronic acid chemistry)
-
Snyder, R., et al. (2011). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers. The Journal of Physical Chemistry A, 115(24), 6435–6443. [Link]
-
Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. [Link]
-
Al-Zoubi, R. M. (2013). Suzuki–Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]
-
Thomas, S. P., & Aggarwal, V. K. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 42(22), 9171-9182. [Link]
-
Catalysis Consulting. (n.d.). Case Study: Knowledge Based Problem Solving. [Link]
- D'Amato, E. M., et al. (2017). Stability of Boronic Esters to Hydrolysis: A Comparative Study. European Journal of Organic Chemistry, 2017(31), 4638-4643. (Source available through various academic publishers)
-
Isbeih, O., & O'Shea, D. F. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters, 24(18), 3390–3394. [Link]
-
Kubota, K., & Ito, H. (2019). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Journal of Chromatography A, 1603, 460-466. [Link]
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- 2. researchgate.net [researchgate.net]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. reddit.com [reddit.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Miyaura Borylation Reaction [organic-chemistry.org]
- 10. catalysis-consulting.com [catalysis-consulting.com]
- 11. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
Validation & Comparative
A Senior Application Scientist's Guide to Boronic Esters in Suzuki-Miyaura Coupling: A Yield and Performance Comparison
For researchers, synthetic chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls, a common motif in pharmaceuticals.[1][2] The choice of the boron-containing reagent is critical and can significantly impact the reaction's success, yield, and substrate scope.[1] This guide provides an in-depth comparison of commonly used boronic esters in Suzuki-Miyaura reactions, offering experimental insights and data to inform your selection process.
The Suzuki-Miyaura Coupling: A Brief Overview
First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction couples an organoboron compound with an organohalide or triflate.[2][3] The general catalytic cycle involves three key steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[2][4]
The nature of the organoboron species plays a pivotal role in the transmetalation step, influencing reaction kinetics and overall efficiency.[1][5] While boronic acids have been widely used, their propensity for dehydration to form boroxines and potential for protodeboronation can lead to inconsistent results and lower yields.[1] This has led to the development and widespread adoption of more stable and versatile boronic esters.
The Contenders: A Comparative Look at Boronic Esters
The ideal boronic ester should be stable for storage and purification, yet sufficiently reactive under the coupling conditions. Here, we compare the most prevalent classes of boronic esters.
Pinacol Boronic Esters: The Workhorse
Pinacol boronic esters are arguably the most popular choice for Suzuki-Miyaura couplings due to their excellent stability, ease of handling, and compatibility with a wide range of reaction conditions.[1] They are generally stable to chromatography, allowing for the purification of borylated intermediates.[1]
Causality Behind Performance: The stability of pinacol esters arises from the steric bulk of the pinacol group and the electron-donating nature of the oxygen atoms, which reduces the Lewis acidity of the boron center.[1] While this stability is advantageous for handling, it can sometimes translate to lower reactivity compared to boronic acids.[6] The transmetalation of pinacol esters is often facilitated by the presence of a base and water, which can hydrolyze the ester to the more reactive boronic acid or boronate species in situ.[1] However, recent studies have shown that boronic esters can also transmetalate directly without prior hydrolysis.[5]
N-Methyliminodiacetic Acid (MIDA) Boronates: The Controlled Release Specialist
MIDA boronates are a significant advancement in Suzuki coupling technology, offering exceptional stability and the unique ability for slow, controlled release of the corresponding boronic acid under basic conditions.[4] This feature makes them particularly valuable for complex, multi-step syntheses and for substrates that are unstable in the presence of boronic acids over extended periods.
Causality Behind Performance: The trivalent N-methyliminodiacetic acid ligand forms a dative bond with the boron atom, changing its hybridization from sp² to sp³ and rendering it unreactive towards transmetalation under anhydrous conditions. Deprotection is achieved with mild aqueous base, which hydrolyzes the MIDA group and releases the boronic acid for participation in the catalytic cycle. This controlled release mechanism can lead to higher yields in challenging couplings by maintaining a low, steady concentration of the reactive boronic acid, thus minimizing side reactions. In polymerization reactions, MIDA-containing monomers have been shown to produce higher molecular weight polymers in better yields compared to their pinacol ester counterparts under identical conditions.[7]
Other Notable Boronic Esters and Alternatives
-
Catechol Boronic Esters: These were among the first boronic esters used in Suzuki couplings.[1] They are generally more reactive than pinacol esters due to the electron-withdrawing nature of the catechol ring, which increases the Lewis acidity of the boron.[1] However, they are also less stable.[1]
-
Neopentyl Glycol Boronic Esters: These esters exhibit stability comparable to pinacol esters but can show different reactivity profiles. In some cases, they have been found to be more reactive than pinacol esters.[5]
-
Potassium Organotrifluoroborates (R-BF₃K): These salts are highly stable, crystalline solids that are often easier to handle and purify than boronic acids and esters.[8] They are activated under the reaction conditions to participate in the catalytic cycle and can be particularly effective for the transfer of alkyl groups.[9][10][11]
Yield Comparison: A Data-Driven Perspective
The following table summarizes representative yields for Suzuki-Miyaura couplings using different boronic esters. It is important to note that direct comparisons can be challenging due to variations in substrates, catalysts, ligands, and reaction conditions across different studies. However, this compilation provides a useful overview of the expected performance.
| Boronic Ester Type | Coupling Partners | Catalyst/Ligand | Base/Solvent | Yield (%) | Reference |
| Pinacol Boronic Ester | 2-Pyridyl-B(pin) + Aryl Bromide | Pd(OAc)₂ / SPhos | K₃PO₄ / Toluene/H₂O | 95 | [1] |
| Pinacol Boronic Ester | Aryl-B(pin) + Aryl Chloride | Pd₂(dba)₃ / SPhos | K₃PO₄ / Dioxane/H₂O | 85-98 | [1] |
| MIDA Boronate | Thienyl-BMIDA + Bromothiophene | Pd(OAc)₂ / SPhos | K₃PO₄ / THF/H₂O | 94 | [7] |
| Pinacol Boronic Ester | Thienyl-B(pin) + Bromothiophene | Pd(OAc)₂ / SPhos | K₃PO₄ / THF/H₂O | Lower Yield & MW | [7] |
| Neopentyl Boronic Ester | 4-FC₆H₄-B(neop) + Pd complex | - | - | Faster than pinacol | [5] |
| Catechol Boronic Ester | Alkenyl-B(cat) + Alkenyl Iodide | Pd(PPh₃)₄ | NaOEt / Benzene | High Yield | [1] |
| Potassium Trifluoroborate | Alkyl-BF₃K + Aryl Chloride | Pd(OAc)₂ / RuPhos | K₂CO₃ / Toluene/H₂O | Good Yields | [10] |
Experimental Protocol: A Representative Suzuki-Miyaura Coupling of a Pinacol Boronic Ester
This protocol details a general procedure for the coupling of an aryl bromide with an aryl pinacol boronic ester.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Aryl pinacol boronic ester (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Potassium phosphate, tribasic (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (5 mL)
-
Water (0.5 mL)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add the aryl bromide, aryl pinacol boronic ester, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Rationale: Using an oven-dried flask under an inert atmosphere is crucial to prevent the oxidation of the palladium catalyst and phosphine ligand. The excess of the boronic ester is used to ensure complete consumption of the limiting aryl bromide.
-
-
Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.
-
Rationale: The Pd(0) active catalyst is sensitive to oxygen. Removing oxygen from the reaction vessel is critical for catalytic activity and to prevent the formation of unwanted side products.
-
-
Solvent Addition: Add the degassed 1,4-dioxane and water via syringe.
-
Rationale: Degassing the solvents by sparging with an inert gas or through freeze-pump-thaw cycles removes dissolved oxygen. Water is often beneficial for the hydrolysis of the boronic ester and facilitates the formation of the active palladium-hydroxo species.
-
-
Reaction: Place the sealed Schlenk tube in a preheated oil bath at 100 °C and stir for the desired time (typically 2-24 hours, monitor by TLC or GC/LC-MS).
-
Rationale: The elevated temperature increases the rate of the reaction, particularly the oxidative addition and reductive elimination steps.
-
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizing the Mechanism and Workflow
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion: Selecting the Right Boronic Ester for Your Needs
The choice of boronic ester in a Suzuki-Miyaura coupling is a critical parameter that should be guided by the specific requirements of the synthesis.
-
Pinacol boronic esters remain the go-to choice for general applications due to their balance of stability and reactivity.
-
MIDA boronates offer unparalleled advantages for complex syntheses requiring sequential couplings or for substrates that are sensitive to prolonged exposure to boronic acids. The often-observed higher yields and better performance in polymerization reactions make them a powerful tool.
-
Potassium trifluoroborates are excellent alternatives, particularly for their ease of handling and effectiveness in coupling alkyl groups.
By understanding the underlying principles of their reactivity and stability, researchers can make informed decisions to optimize their Suzuki-Miyaura cross-coupling reactions, leading to higher yields and more efficient synthetic routes.
References
-
Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
-
Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 49(8), 1587-1601. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Bird, A. W., et al. (2017). Use of N‐methyliminodiacetic acid boronate esters in suzuki‐miyaura cross‐coupling polymerizations of triarylamine and fluorene monomers. Journal of Polymer Science Part A: Polymer Chemistry, 55(18), 3041-3049. [Link]
-
He, Y., et al. (2015). Thienyl MIDA Boronate Esters as Highly Effective Monomers for Suzuki–Miyaura Polymerization Reactions. Macromolecules, 48(4), 855-861. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Knapp, D. M., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4344-4347. [Link]
-
Zhang, Y., et al. (2020). Optimizing Chemical Reaction Conditions Using Deep Learning: a Case Study for Suzuki-Miyaura Cross-Coupling Reaction. Scientific Reports, 10(1), 1-10. [Link]
-
Wikipedia. (2024). Suzuki reaction. [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]
-
Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795-1798. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 71(25), 9681-9686. [Link]
-
Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances, 5(105), 86193-86196. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 47(26), 4851-4854. [Link]
-
Molander, G. A., & Jean-Gérard, L. (2007). Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions. Organic Letters, 9(5), 879-882. [Link]
-
Darses, S., & Genêt, J.-P. (2003). Potassium organotrifluoroborates as a new class of nucleophilic boron reagents for Suzuki-Miyaura cross-coupling and Rh-catalyzed addition reactions. European Journal of Organic Chemistry, 2003(22), 4313-4327. [Link]
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- 3. rose-hulman.edu [rose-hulman.edu]
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A Senior Application Scientist's Guide to the Characterization of Reaction Products from 2-(4-Butoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
For researchers, scientists, and drug development professionals, the strategic selection of building blocks in cross-coupling reactions is paramount to achieving efficient and robust synthetic routes. Arylboronic acid pinacol esters, such as 2-(4-Butoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, have emerged as indispensable reagents in modern organic synthesis, primarily due to their stability, ease of handling, and broad functional group tolerance.[1] This guide provides an in-depth technical comparison of the performance of this compound in its most common transformations—the Suzuki-Miyaura coupling and oxidation reactions. We will delve into the causality behind experimental choices, present comparative data against alternative reagents, and provide detailed, self-validating protocols for product characterization.
Introduction to this compound
This compound is a member of the widely used class of pinacol boronic esters. The pinacol group imparts significant stability to the otherwise labile boronic acid moiety, rendering the compound a crystalline, bench-stable solid that is amenable to chromatographic purification.[2] This stability is a key advantage over free boronic acids, which can be prone to protodeboronation and other decomposition pathways.[3] The primary utility of this reagent lies in its role as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of biaryl structures and as a precursor for the synthesis of phenols via oxidation.
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a cornerstone of modern carbon-carbon bond formation, celebrated for its mild reaction conditions and broad applicability.[4][5] The reaction typically involves the coupling of an organoboron reagent with an organic halide or triflate, catalyzed by a palladium complex in the presence of a base.[6]
Mechanistic Considerations and the Role of the Pinacol Ester
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6] The boronic ester plays a crucial role in the transmetalation step. While it is often presumed that the pinacol ester undergoes hydrolysis to the corresponding boronic acid prior to transmetalation, recent studies have shown that boronic esters can directly participate in the catalytic cycle.[7] The choice of base is critical, as it facilitates the formation of a more nucleophilic boronate species, thereby promoting the transmetalation step.[4]
Figure 1: Simplified workflow of the Suzuki-Miyaura coupling reaction.
Comparison with Alternative Boron Reagents
While pinacol esters like this compound are widely used, several alternatives exist, each with its own set of advantages and disadvantages.
| Boron Reagent Type | Key Advantages | Key Disadvantages | Typical Relative Reactivity |
| Boronic Acids | High atom economy, often more reactive than esters.[7] | Prone to protodeboronation and decomposition, can be difficult to purify.[3] | High |
| Pinacol Esters | Bench-stable, crystalline solids, amenable to chromatography.[2] | Can be less reactive than boronic acids, hydrolysis may be required.[7] | Moderate |
| Neopentyl Glycol Esters | Similar stability to pinacol esters, may show enhanced reactivity in some cases.[3] | Less commercially available than pinacol esters. | Moderate to High |
| MIDA Boronates | Highly stable, allows for iterative cross-coupling strategies.[3][8] | Requires a deprotection step to release the boronic acid. | Low (requires activation) |
| Potassium Trifluoroborates | Crystalline, air- and moisture-stable solids.[9] | Stoichiometric fluoride source is often required. | Moderate |
Table 1: Comparison of Common Boron Reagents for Suzuki-Miyaura Coupling.
Experimental data from various studies indicate that while boronic acids are often more reactive, the enhanced stability and ease of handling of pinacol esters make them a preferred choice in many applications, especially in complex molecule synthesis and high-throughput screening.[7][10]
Performance in Oxidation Reactions
The carbon-boron bond of arylboronic esters can be readily oxidized to a carbon-oxygen bond, providing a valuable route to phenols. This transformation is typically achieved using an oxidizing agent such as hydrogen peroxide in the presence of a base.[1]
Mechanistic Insights
The oxidation of an arylboronic ester to a phenol proceeds through the formation of a boronate intermediate, followed by rearrangement and subsequent hydrolysis to yield the desired phenol. The choice of oxidant and reaction conditions can influence the efficiency and selectivity of this transformation.
Figure 2: General workflow for the oxidation of an arylboronic ester to a phenol.
Experimental Protocols
Suzuki-Miyaura Coupling of this compound with 4-Bromoanisole
This protocol provides a representative procedure for the Suzuki-Miyaura coupling reaction.
Materials:
-
This compound (1.2 mmol)
-
4-Bromoanisole (1.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)
-
Triphenylphosphine (PPh₃) (0.08 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, 4-bromoanisole, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 4-butoxy-4'-methoxybiphenyl.
Oxidation of this compound to 4-Butoxyphenol
This protocol details a standard procedure for the oxidation of the arylboronic ester.
Materials:
-
This compound (1.0 mmol)
-
Tetrahydrofuran (THF) (5 mL)
-
3 M Sodium hydroxide (NaOH) solution (2 mL)
-
30% Hydrogen peroxide (H₂O₂) solution (1 mL)
Procedure:
-
Dissolve this compound in THF in a round-bottom flask at room temperature.
-
Add the 3 M NaOH solution and stir the mixture for 10 minutes.
-
Cool the flask in an ice bath and slowly add the 30% H₂O₂ solution dropwise.
-
Remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (10 mL).
-
Extract the mixture with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 4-butoxyphenol.
Characterization of Reaction Products
Accurate characterization of the reaction products is essential for validating the success of the synthesis. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
4-Butoxybiphenyl (from Suzuki-Miyaura Coupling)
-
Appearance: Typically a white to off-white solid.
-
¹H NMR (CDCl₃): The spectrum is expected to show signals for the aromatic protons in the range of δ 6.9-7.6 ppm. The butoxy group will exhibit a triplet at approximately δ 4.0 ppm (O-CH₂ ), a multiplet around δ 1.8 ppm (O-CH₂-CH₂ ), a multiplet around δ 1.5 ppm (O-CH₂-CH₂-CH₂ ), and a triplet around δ 1.0 ppm (CH₃ ).
-
¹³C NMR (CDCl₃): Aromatic carbons will appear in the δ 114-160 ppm region. The carbons of the butoxy group are expected around δ 68 (O-C H₂), 31 (O-CH₂-C H₂), 19 (O-CH₂-CH₂-C H₂), and 14 (C H₃) ppm.[6]
-
Mass Spectrometry (EI): The molecular ion peak [M]⁺ is expected at m/z 226.[6]
4-Butoxyphenol (from Oxidation)
-
Appearance: A pale brown to brown crystalline powder.[3]
-
¹H NMR (CDCl₃): The spectrum will show aromatic protons in the range of δ 6.7-6.9 ppm. A broad singlet for the phenolic hydroxyl proton (OH ) will be present. The butoxy group signals will be similar to those in 4-butoxybiphenyl.[7][11]
-
¹³C NMR (CDCl₃): Aromatic carbons will appear in the δ 115-154 ppm region. The butoxy group carbons will have chemical shifts similar to the biphenyl product.[7]
-
Mass Spectrometry (EI): The molecular ion peak [M]⁺ is expected at m/z 166.[7]
Conclusion
This compound stands as a robust and versatile reagent for the synthesis of biaryl compounds and phenols. Its superior stability and ease of handling, characteristic of pinacol boronic esters, often outweigh the higher reactivity of the corresponding boronic acid, particularly in the context of complex, multi-step syntheses. This guide has provided a comparative framework, detailed experimental protocols, and characterization data to empower researchers in making informed decisions and executing these critical transformations with confidence and precision. The provided methodologies are designed to be self-validating, ensuring reliable and reproducible results in the laboratory.
References
- Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995, 95 (7), 2457–2483.
- Denmark, S. E.; Smith, R. C. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 2010, 132 (4), 1243–1245.
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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PubChem. 4-Butoxybiphenyl. [Link]
- Gillis, E. P.; Burke, M. D. A Simple and Modular Strategy for the Multistep Synthesis of Saturated N-Heterocycles. Journal of the American Chemical Society, 2007, 129 (21), 6716–6717.
-
Organic Chemistry Portal. Phenol synthesis by substitution or oxidation. [Link]
- University of California, San Diego. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.
- Kotha, S.; Lahiri, K.; Kasinath, D. Recent applications of the Suzuki-Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 2002, 58 (48), 9633-9695.
- Molander, G. A.; Trice, S. L. J.; Dreher, S. D. Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 2009, 74 (18), 7143-7148.
- Liu, H. Method for synthesizing 4-butoxyphenol. CN106187715A, 2016.
- Miyaura, N.; Ishiyama, T. Palladium-Catalyzed Borylation of Aryl Halides with Pinacolborane. In Organic Syntheses; John Wiley & Sons, Inc.: 2004; pp 104–109.
- Kerins, F.; O'Shea, D. F. Suzuki Cross-Coupling Reactions of Aryl and Heteroaryl Boronic Acids with Bromo- and Chloro-Indoles. The Journal of Organic Chemistry, 2002, 67 (14), 4968–4971.
- Billingsley, K. L.; Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 2007, 129 (11), 3358–3366.
- Appukkuttan, P.; Dehaen, W.; Van der Eycken, E. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 2018, 23 (11), 2955.
-
PubChem. 4-Butoxyphenol. [Link]
- Lennox, A. J. J.; Lloyd-Jones, G. C. The Suzuki–Miyaura coupling of arylboronic acid pinacol esters. Chemical Society Reviews, 2014, 43 (1), 412-443.
- Thomas, A. A.; Ragaini, F. Biaryl synthesis by C–C coupling. Organic Chemistry Portal.
-
NIST. Biphenyl. [Link]
- Rueda-Espinosa, J.; Ramanayake, D.; Ball, N. D.; Love, J. A. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Scholarship @ Claremont, 2023.
- Darses, S.; Genet, J.-P. Potassium Organotrifluoroborates: New Partners in Transition Metal-Catalyzed Cross-Coupling Reactions. Chemical Reviews, 2008, 108 (1), 288–325.
- Gevorgyan, V.; Takeda, A.; Sudo, T.; Yamamoto, Y. Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution.
- Stanetty, C.; Schnürch, M.; Mihovilovic, M. D. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 2018, 23(11), 2955.
-
MassBank. 2,6-DI-TERT-BUTYL-1,4-BENZOQUINONE. [Link]
- Singh, G.; Kumar, D. Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis. International Journal of Pharmaceutical Sciences and Research, 2017, 8(7), 2816-2824.
- Hiyama, T.; Nakao, Y.; Sahoo, A. K.; Oda, T. Cross-Coupling of Triallyl(aryl)silanes with Aryl Bromides and Chlorides: An Alternative Convenient Biaryl Synthesis. Angewandte Chemie International Edition, 2004, 43(15), 1957-1960.
-
NIST. 4-Methoxyphenyl 4'-(3-butenyloxy)benzoate. [Link]
- Kim, S.; Lee, S.; Lee, J.
- Salunkhe, R. S.; Kumbhar, A. S.; Rode, C. V.; Jadhava, S. N. Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. RSC Advances, 2015, 5(10), 7623-7629.
- Gryko, D. T.; Tasior, M. Suzuki–Miyaura cross-coupling reactions of 2,4,6,8-tetra-bromo-10,11-dihydro-5H-dibenzo[b,f]azepine. Tetrahedron, 2008, 64(17), 3845-3851.
- BenchChem. A Comparative Analysis of 4-Formylphenylboronic Acid Reaction Products by NMR Spectroscopy.
- Dhara, K.; Roy, P. Oxidative hydroxylation of arylboronic acids to phenols catalyzed by copper nanoparticles ellagic acid composite. RSC Advances, 2015, 5(101), 83201-83208.
- Novel Polycarbo-Substituted Imidazo[1,2-c]quinazolines: Synthesis and Cytotoxicity Study. Molecules, 2019, 24(1), 164.
- Nicolaou, K. C.; Bulger, P. G.; Sarlah, D. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Angewandte Chemie International Edition, 2005, 44(29), 4442-4489.
- Gryko, D. T.; Tasior, M. Boronic acids and boronic acid esters used in the Suzuki couplings with 4. Journal of Porphyrins and Phthalocyanines, 2009, 13(03n04), 459-468.
- Kim, S.; Lee, S.; Lee, J.
Sources
- 1. Phenol synthesis by substitution or oxidation [organic-chemistry.org]
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- 3. 4-Butoxyphenol | 122-94-1 [chemicalbook.com]
- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. old.rrjournals.com [old.rrjournals.com]
- 6. 4-Butoxybiphenyl | C16H18O | CID 249799 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Butoxyphenol | C10H14O2 | CID 31233 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 11. 4-Butoxyphenol(122-94-1) 1H NMR spectrum [chemicalbook.com]
A Senior Application Scientist's Guide to Monitoring Suzuki-Miyaura Cross-Coupling Reactions of 2-(4-Butoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds. A key reagent in many of these transformations is 2-(4-Butoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a versatile boronic ester. The successful outcome of these reactions, particularly in the context of pharmaceutical development, hinges on careful monitoring to optimize yield, minimize impurities, and ensure process safety and reproducibility. This guide provides an in-depth comparison of analytical techniques for monitoring reactions involving this important building block, grounded in scientific principles and practical application.
The Critical Role of Reaction Monitoring
The Suzuki-Miyaura reaction, while powerful, is a multi-component system involving a catalyst, base, solvent, and the coupling partners.[1] The reaction's progress can be influenced by a multitude of factors, and side reactions such as homocoupling and protodeboronation can occur.[2] Real-time or frequent monitoring allows for:
-
Kinetic Analysis: Understanding the reaction rate is crucial for process optimization and scale-up.
-
Impurity Profiling: Early detection of side products can help in adjusting reaction conditions to favor the desired product.
-
Endpoint Determination: Precisely identifying the completion of the reaction prevents unnecessary energy consumption and the formation of degradation products.
-
Process Safety: For exothermic reactions, monitoring can provide critical data to prevent thermal runaways.
This guide will explore both traditional offline and modern in-situ analytical techniques, providing a comparative analysis to aid in the selection of the most appropriate method for your specific needs.
Offline Analytical Techniques: The Workhorses of the Modern Lab
Offline techniques involve the removal of a sample from the reaction mixture, which is then quenched and prepared for analysis. While not providing real-time data, these methods are well-established and offer high accuracy and sensitivity.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of reaction monitoring in the pharmaceutical industry due to its versatility and sensitivity.[3] It is particularly well-suited for the analysis of non-volatile and thermally labile compounds, a category that includes many of the reactants and products in Suzuki-Miyaura coupling.
Principle of Operation: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. The separated components are then detected, most commonly by UV-Vis spectroscopy.
Causality Behind Experimental Choices: A primary challenge in the HPLC analysis of boronic esters like this compound is their susceptibility to hydrolysis to the corresponding boronic acid.[4] This on-column degradation can lead to inaccurate quantification. To mitigate this, careful method development is paramount. The use of a low-residual silanol silica-based reversed-phase column and a mobile phase without pH modifiers can significantly reduce on-column hydrolysis.[5]
Experimental Protocol: Offline HPLC Monitoring of a Suzuki-Miyaura Reaction
-
Sample Preparation:
-
Carefully withdraw a small aliquot (e.g., 50 µL) from the reaction mixture at specified time points.
-
Immediately quench the reaction by diluting the aliquot in a known volume (e.g., 1 mL) of a suitable solvent (e.g., acetonitrile) to stop the reaction and precipitate the catalyst.
-
If necessary, add an internal standard to the dilution solvent for accurate quantification.
-
Filter the quenched sample through a 0.45 µm syringe filter to remove any particulate matter.
-
-
HPLC Conditions (Example):
-
Column: A C18 column with low silanol activity (e.g., Waters XTerra MS C18).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at a wavelength where both the starting material and product have significant absorbance (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the peak areas of the starting material, product, and any identified impurities.
-
Use the peak areas (and the internal standard, if used) to calculate the conversion of the starting material and the yield of the product over time.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For Suzuki-Miyaura reaction monitoring, it offers high resolution and definitive identification through mass spectrometry.
Principle of Operation: In GC, a sample is vaporized and injected into a gaseous mobile phase (carrier gas) which carries it through a column containing a stationary phase. Separation occurs based on the compounds' boiling points and affinities for the stationary phase. The separated components then enter a mass spectrometer, where they are ionized and fragmented, providing a unique mass spectrum for identification.
Causality Behind Experimental Choices: Boronic esters are generally not sufficiently volatile for direct GC analysis and can be thermally labile. Therefore, derivatization is often not a viable option. However, the reactants and products of a Suzuki-Miyaura coupling may be amenable to GC-MS analysis. Careful consideration of the thermal stability of all components is crucial. The primary advantage of GC-MS is its ability to provide structural information, which is invaluable for identifying unknown impurities.
Experimental Protocol: Offline GC-MS Monitoring of a Suzuki-Miyaura Reaction
-
Sample Preparation:
-
Withdraw an aliquot from the reaction mixture and quench it as described for HPLC.
-
Perform a liquid-liquid extraction to transfer the organic components into a volatile solvent suitable for GC injection (e.g., diethyl ether or dichloromethane).
-
Dry the organic extract over an anhydrous drying agent (e.g., Na₂SO₄) and carefully concentrate it.
-
Add an internal standard if required.
-
-
GC-MS Conditions (Example):
-
Column: A standard non-polar column (e.g., HP-5MS).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a high temperature (e.g., 280 °C) to elute all components.
-
Injector Temperature: 250 °C.
-
MS Detector: Electron ionization (EI) at 70 eV, scanning a mass range of 50-500 amu.
-
-
Data Analysis:
-
Identify the peaks corresponding to the starting materials, product, and byproducts by their retention times and mass spectra.
-
Quantify the components by integrating their peak areas and comparing them to a calibration curve or an internal standard.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an exceptionally powerful tool for reaction monitoring as it provides detailed structural information and is inherently quantitative without the need for response factors.[6]
Principle of Operation: NMR spectroscopy exploits the magnetic properties of certain atomic nuclei. When placed in a strong magnetic field, these nuclei absorb and re-emit electromagnetic radiation at a specific frequency. The resulting spectrum provides information about the chemical environment of the nuclei, allowing for the elucidation of molecular structure.
Causality Behind Experimental Choices: For Suzuki-Miyaura reactions, ¹H NMR is commonly used to monitor the disappearance of reactant signals and the appearance of product signals. If the molecules contain other NMR-active nuclei like ¹⁹F or ¹¹B, these can also be used for monitoring, often providing a cleaner spectrum with less signal overlap. The use of a deuterated solvent is typically required to provide a lock signal for the spectrometer, although modern instruments can sometimes acquire spectra without a deuterated lock.
Experimental Protocol: Offline NMR Monitoring of a Suzuki-Miyaura Reaction
-
Sample Preparation:
-
Withdraw an aliquot from the reaction mixture.
-
Quench the reaction as previously described.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a known volume of a deuterated solvent (e.g., CDCl₃) containing a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene).
-
-
NMR Acquisition (Example):
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
Nucleus: ¹H (or other relevant nuclei like ¹⁹F, ¹¹B).
-
Pulse Program: A standard single-pulse experiment.
-
Relaxation Delay (d1): A sufficiently long delay (e.g., 5 times the longest T₁ of the signals of interest) to ensure full relaxation and accurate quantification.
-
-
Data Analysis:
-
Integrate the signals corresponding to the starting material, product, and internal standard.
-
Calculate the concentration of each species relative to the internal standard to determine the reaction progress.
-
In-Situ Analytical Techniques: A Window into the Reaction
In-situ, or Process Analytical Technology (PAT), tools allow for the real-time monitoring of reactions without the need for sample removal.[7] This provides a continuous stream of data, offering a much deeper understanding of the reaction dynamics.
In-Situ Fourier-Transform Infrared (FTIR) Spectroscopy
In-situ FTIR spectroscopy is a powerful technique for monitoring the concentration of reactants, products, and intermediates in real-time.
Principle of Operation: FTIR spectroscopy measures the absorption of infrared radiation by a sample, which causes molecular vibrations at specific frequencies. The resulting spectrum is a unique fingerprint of the molecules present. An attenuated total reflectance (ATR) probe is typically immersed directly into the reaction vessel.
Causality Behind Experimental Choices: The choice of an ATR probe made of a material that is chemically resistant to the reaction mixture (e.g., diamond or silicon) is critical. The success of in-situ FTIR depends on the presence of unique and changing infrared absorption bands for the key components of the reaction. For Suzuki-Miyaura reactions, changes in the aromatic C-H bending or C-B stretching vibrations can often be monitored.
Experimental Protocol: In-Situ FTIR Monitoring of a Suzuki-Miyaura Reaction
-
Setup:
-
Insert a clean and dry in-situ FTIR-ATR probe into the reaction vessel.
-
Ensure the probe is positioned in a well-mixed region of the reactor.
-
Collect a background spectrum of the solvent and any reagents that are present before the reaction is initiated.
-
-
Data Acquisition:
-
Initiate the reaction (e.g., by adding the catalyst or heating the mixture).
-
Begin collecting spectra at regular intervals (e.g., every 1-5 minutes).
-
-
Data Analysis:
-
Identify characteristic peaks for the starting material and product that do not overlap significantly with other components.
-
Plot the absorbance of these peaks over time to generate a reaction profile.
-
Chemometric software can be used to deconvolve overlapping peaks and provide more accurate concentration profiles.
-
In-Situ Raman Spectroscopy
Raman spectroscopy is another vibrational spectroscopy technique that can be used for in-situ reaction monitoring. It is often complementary to FTIR.
Principle of Operation: Raman spectroscopy measures the inelastic scattering of monochromatic light (from a laser). The scattered light has a different frequency from the incident light, and the frequency shift corresponds to the vibrational modes of the molecules.
Causality Behind Experimental Choices: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations, whereas FTIR is more sensitive to polar bonds.[8] This makes Raman well-suited for monitoring changes in C-C and C=C bonds in aromatic systems, which are common in Suzuki-Miyaura reactions. A key advantage of Raman is its low interference from water, making it suitable for aqueous reaction systems.[8] However, fluorescence from the sample can sometimes interfere with the Raman signal.[9]
Flow NMR Spectroscopy
Flow NMR combines the detailed structural information of NMR with the real-time monitoring capabilities of in-situ techniques.
Principle of Operation: The reaction mixture is continuously pumped from the reactor through the NMR spectrometer's flow cell, and spectra are acquired in real-time.
Causality Behind Experimental Choices: Flow NMR provides a wealth of information, allowing for the simultaneous monitoring of multiple species and the identification of transient intermediates.[10] The choice of flow rate and acquisition parameters is a trade-off between time resolution and signal-to-noise. This technique is particularly powerful for detailed mechanistic studies.
Comparison of Analytical Techniques
The choice of the most suitable analytical technique depends on a variety of factors, including the specific reaction being studied, the information required, and the available resources.
| Feature | HPLC | GC-MS | Offline NMR | In-Situ FTIR | In-Situ Raman | Flow NMR |
| Data Type | Quantitative | Quantitative, Qualitative (MS) | Quantitative, Structural | Quantitative (Real-time) | Quantitative (Real-time) | Quantitative, Structural (Real-time) |
| Sample Preparation | Moderate (Quenching, Dilution, Filtration) | High (Quenching, Extraction, Concentration) | High (Quenching, Solvent Evaporation, Redissolving) | None | None | None |
| Analysis Time/Sample | 10-30 min[11] | 15-45 min[11] | 5-20 min | Continuous | Continuous | Continuous |
| Instrumentation Cost | Moderate ($20k - $70k)[12] | High ($50k - $150k+)[13] | Very High ($100k - $1M+) | High | High | Very High |
| LOD/LOQ | Low (ng-µg/mL) | Very Low (pg-ng/mL) | High (µg-mg/mL)[5] | Moderate | Moderate | Moderate |
| Key Advantage | Versatility, Sensitivity | High resolution, Definitive ID | Rich structural information | Real-time data, ease of use | Low water interference | Real-time structural information |
| Key Limitation | Boronic ester hydrolysis | Analyte volatility/stability | Lower sensitivity, cost | Spectral overlap, probe fouling | Fluorescence interference | Very high cost, complex setup |
Visualization of the Analytical Workflow
Caption: Workflow for offline vs. in-situ reaction monitoring.
Conclusion and Recommendations
The selection of an analytical technique for monitoring reactions with this compound requires a careful consideration of the specific research or development goals.
-
For routine reaction monitoring where high accuracy and sensitivity are required, and real-time data is not essential, HPLC is often the method of choice due to its versatility and moderate cost.
-
When definitive identification of byproducts is critical, GC-MS provides invaluable structural information, provided the analytes are thermally stable.
-
For detailed mechanistic studies where unambiguous structural elucidation is paramount, offline NMR is unparalleled, although its lower sensitivity and high cost are considerations.
-
In a process development setting where real-time understanding of reaction kinetics and endpoint determination can lead to significant process improvements, in-situ FTIR or Raman spectroscopy are powerful tools.
-
For fundamental research aimed at elucidating complex reaction mechanisms and identifying transient intermediates, Flow NMR offers the most comprehensive data, albeit at the highest cost and complexity.
By understanding the principles, advantages, and limitations of each of these techniques, researchers can make informed decisions to ensure the robust and efficient development of chemical processes involving this compound.
References
- Pajić, M., Barišić, D., Babić, D., Ćurić, M., & Juribašić Kulcsár, M. (2024).
-
Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved January 26, 2026, from [Link]
-
AZoM. (2018, November 8). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. Retrieved January 26, 2026, from [Link]
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
